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  • Product: 2-Methylpiperidin-3-ol hydrochloride
  • CAS: 1864051-72-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methylpiperidin-3-ol Hydrochloride: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methylpiperidin-3-ol hydrochloride, a substituted piperidine derivative of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylpiperidin-3-ol hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. The piperidine scaffold is a crucial pharmacophore found in numerous natural products and synthetic pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties and engage with a variety of biological targets.[1][2] This document delves into the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this specific heterocyclic compound.

Chemical Structure and Isomerism

2-Methylpiperidin-3-ol hydrochloride possesses a six-membered saturated heterocycle containing a nitrogen atom, with a methyl group at the 2-position and a hydroxyl group at the 3-position. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stereochemistry of the methyl and hydroxyl groups (cis or trans) significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[3]

Below is a two-dimensional representation of the core structure of 2-Methylpiperidin-3-ol.

Figure 1: 2D Chemical Structure of 2-Methylpiperidin-3-ol.

The spatial arrangement of the substituents is critical. For instance, the (2R,3S) and (2S,3R) isomers represent the cis configuration, where the methyl and hydroxyl groups are on the same face of the piperidine ring, while the (2R,3R) and (2S,3S) isomers are the trans configuration.

Physicochemical Properties

The physicochemical properties of 2-Methylpiperidin-3-ol hydrochloride are essential for its handling, formulation, and biological disposition. While experimental data for this specific compound is not extensively published, predicted values and data from analogous structures provide valuable insights.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[4]
Molecular Weight 151.63 g/mol [5]
Appearance White to off-white crystalline powder (predicted)[6]
Melting Point Not available. Related compounds such as 2-methylpiperidine have a melting point of -4 to -5 °C.[7]
Boiling Point Not available. The free base, 2-methylpiperidine, has a boiling point of 118-119 °C.[8]
Solubility Expected to be soluble in water and lower alcohols.[3][6]
Predicted XlogP 0.1[4]

The hydrochloride salt form significantly increases the polarity and aqueous solubility of the parent compound, which is a crucial attribute for many pharmaceutical applications.

Synthesis of 2-Methylpiperidin-3-ol Hydrochloride

The synthesis of substituted piperidines, including 2-Methylpiperidin-3-ol, can be achieved through various synthetic strategies. Stereoselective synthesis is often a key consideration to isolate the desired biologically active isomer.

A general and flexible approach for the asymmetric synthesis of 2-substituted piperidin-3-ols involves the use of chiral auxiliaries. One such method starts from a protected glycol aldehyde hydrazone. An α-alkylation followed by a 1,2-addition sequence provides an intermediate hydrazine. Subsequent reductive cleavage of the chiral auxiliary, acidic workup with simultaneous deprotection, and ring closure via reductive amination can yield the desired 2-substituted piperidin-3-ol with high diastereomeric and enantiomeric excess.[9]

Illustrative Synthetic Workflow:

Synthesis_Workflow start Protected Glycol Aldehyde Hydrazone step1 1. α-Alkylation (e.g., with a methylating agent) 2. 1,2-Addition start->step1 Introduction of Substituents intermediate Intermediate Hydrazine step1->intermediate step2 Reductive Cleavage of Chiral Auxiliary intermediate->step2 Removal of Chiral Control deprotection Acidic Workup & Deprotection step2->deprotection cyclization Reductive Amination (Ring Closure) deprotection->cyclization Formation of Piperidine Ring product 2-Methylpiperidin-3-ol cyclization->product hcl_salt HCl Salt Formation product->hcl_salt Salt Formation for Stability/Solubility final_product 2-Methylpiperidin-3-ol Hydrochloride hcl_salt->final_product

Figure 2: General workflow for the asymmetric synthesis of 2-Methylpiperidin-3-ol hydrochloride.

Experimental Protocol: Stereoselective Synthesis of a Substituted Piperidine (General Example)

The following is a generalized protocol illustrating the key steps often involved in the synthesis of substituted piperidines. Specific reagents and conditions would need to be optimized for the synthesis of 2-Methylpiperidin-3-ol.

  • N-Alkylation: To a solution of a suitable starting amine in a polar aprotic solvent (e.g., THF), add a base (e.g., triethylamine) followed by the alkylating agent. Stir at room temperature until the reaction is complete as monitored by TLC.

  • Cyclization: The product from the previous step is then subjected to a ring-closing reaction. This can be achieved through various methods, such as reductive amination of a precursor containing both an amine and a carbonyl group.

  • Deprotection: If protecting groups are used, they are removed under appropriate conditions (e.g., acidic or hydrogenolysis).

  • Salt Formation: The final free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be complex due to the number of protons in different chemical environments and the stereochemistry. Key signals would include a doublet for the methyl group, multiplets for the protons on the piperidine ring, and a broad singlet for the hydroxyl proton. The coupling constants between the protons on C2 and C3 would be indicative of their cis or trans relationship.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms of the piperidine ring and the methyl group. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms.

  • IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A band in the 2400-2800 cm⁻¹ region could be attributed to the N-H stretch of the protonated amine. C-H stretching vibrations would appear around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the free base (2-Methylpiperidin-3-ol) would show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the piperidine ring. For the hydrochloride salt, ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 116.[4]

Potential Applications in Drug Development

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system, as well as those with anticancer and antimicrobial properties.[10] The specific substitution pattern of 2-Methylpiperidin-3-ol suggests several potential areas of therapeutic interest.

  • CNS Disorders: Substituted piperidines are known to interact with a variety of CNS targets, including opioid, dopamine, and serotonin receptors. The analgesic properties of many piperidine derivatives are well-documented. The conformational rigidity and basic nitrogen of the piperidine ring are key features for receptor binding.

  • Anticancer Activity: Numerous piperidine-containing compounds have been investigated for their potential as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of enzymes or the disruption of cellular signaling pathways.[11]

  • Antimicrobial Agents: The piperidine scaffold is also found in compounds with antibacterial and antifungal activity. The specific substituents on the ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

The introduction of a hydroxyl and a methyl group on the piperidine ring of 2-Methylpiperidin-3-ol can influence its binding affinity and selectivity for various biological targets. The stereochemistry of these substituents is expected to be a critical determinant of its pharmacological profile. Further research is needed to fully elucidate the biological activity and therapeutic potential of the individual stereoisomers of this compound.

Potential_Applications main 2-Methylpiperidin-3-ol Hydrochloride sub_cns CNS Disorders main->sub_cns sub_cancer Anticancer Agents main->sub_cancer sub_antimicrobial Antimicrobial Agents main->sub_antimicrobial cns_examples Analgesics Antipsychotics Antidepressants sub_cns->cns_examples cancer_examples Enzyme Inhibitors Signaling Pathway Modulators sub_cancer->cancer_examples antimicrobial_examples Antibacterial Antifungal sub_antimicrobial->antimicrobial_examples

Figure 3: Potential therapeutic areas for 2-Methylpiperidin-3-ol derivatives.

Conclusion

2-Methylpiperidin-3-ol hydrochloride is a chiral, substituted piperidine with potential for applications in drug discovery and development. Its structural features, including the piperidine core and the stereogenic centers bearing hydroxyl and methyl groups, make it an interesting candidate for targeting a range of biological systems. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its chemical nature, synthetic considerations, and potential therapeutic relevance based on the well-established importance of the piperidine scaffold in medicinal chemistry. Further investigation into the stereoselective synthesis and pharmacological evaluation of its individual isomers is warranted to fully explore its potential as a lead compound for new therapeutic agents.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S). (2025, August 7). ResearchGate. Retrieved from [Link]

  • GNPS Library Spectrum CCMSLIB00005769757. (2020, November 16). GNPS. Retrieved from [Link]

  • 2-Methylpiperidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • 2-methylpiperidine - 109-05-7, C6H13N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Biological activity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 26). Taylor & Francis. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 28). Northwestern Medical Journal. Retrieved from [Link]

  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016, February 23). EPA. Retrieved from [Link]

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (n.d.). PMC. Retrieved from [Link]

  • 2-methylpiperidin-3-ol hydrochloride (C6H13NO). (n.d.). PubChemLite. Retrieved from [Link]

  • INFRARED REFERENCE SPECTRA. (n.d.). PMDA. Retrieved from [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). (n.d.). Cheméo. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • ChemInform Abstract: Stereospecific Synthesis of (2R,3S)-3-Amino-2-piperidineacetic Acid Derivatives for Use as Conformational Constraint in Peptides. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of 2-substituted piperidin-3-ols. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022, December 28). PMC. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • A & B. Comparative FT-IR-spectra of compound 2 and 3 with parent... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Dove Press. Retrieved from [Link]

  • 3-Hydroxypiperidine Hydrochloride - CAS - 64051-79-2. (n.d.). Axios Research. Retrieved from [Link]

  • MassQL Compendium. (n.d.). MassQL. Retrieved from [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Retrieved from [Link]

  • 3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price. (n.d.). Retrieved from [Link]

  • Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. (n.d.). Frontiers. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC. Retrieved from [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023, August 7). Journal of Clinical Medicine of Kazakhstan. Retrieved from [Link]

  • Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. (2021, February 8). IRIS Unime. Retrieved from [Link]

  • Special Issue : Pharmacological and Biological Activities of Bioactive Compounds in Natural Products. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

2-Methylpiperidin-3-ol hydrochloride PubChem CID and safety data

[1][2][3][4][5][6][7][8][9][10] Executive Summary 2-Methylpiperidin-3-ol hydrochloride (PubChem CID: 68440717 ) is a functionalized piperidine derivative widely utilized as a chiral building block in the synthesis of pha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

2-Methylpiperidin-3-ol hydrochloride (PubChem CID: 68440717 ) is a functionalized piperidine derivative widely utilized as a chiral building block in the synthesis of pharmaceutical intermediates.[1] Its structural motif—containing both a secondary amine and a secondary alcohol—provides versatile "exit vectors" for drug design, particularly in the development of neurokinin receptor antagonists and glycosidase inhibitors.

This technical guide provides a comprehensive analysis of its physicochemical properties, safety protocols, and experimental applications, designed for researchers requiring high-fidelity data for laboratory workflows.

Chemical Identity & Physicochemical Properties[11][12][13][14][15][16][17][18]

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2-Methylpiperidin-3-ol hydrochloride
CAS Number 1864051-72-8 (Generic HCl salt)
PubChem CID 68440717
Molecular Formula C₆H₁₄ClNO (C₆H₁₃NO[1][2] · HCl)
Molecular Weight 151.63 g/mol
SMILES CC1C(CCCN1)O.Cl
InChI Key YAMQDSQNPDUGGS-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity of the 2-methylpiperidin-3-ol core. Note that the commercial reagent is often supplied as a diastereomeric mixture unless specified as (2R,3R) or other specific stereoisomers.[1]

[9]

Safety Data & Handling (GHS Classification)

Signal Word: WARNING Hazard Class: Irritant (GHS07)[1]

Based on the structural class (piperidinols) and available safety data sheets for the hydrochloride salt, the following GHS classifications apply. This compound is a Skin/Eye Irritant and a Respiratory Tract Irritant .

Hazard Statements (H-Codes)
CodeHazard Description
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Handling & Storage Protocol
  • Storage: Hygroscopic. Store under inert atmosphere (Argon or Nitrogen) at 2–8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Experimental Protocols

Synthesis of 2-Methylpiperidin-3-ol Hydrochloride

Context: This protocol describes the preparation of the target compound via the catalytic hydrogenation of 2-methylpyridin-3-ol. This method is preferred for its atom economy and scalability.

Reaction Scheme: 2-Methylpyridin-3-ol + H₂ (cat.[1] PtO₂) + HCl → 2-Methylpiperidin-3-ol[1] · HCl

Step-by-Step Methodology:

  • Preparation of Precursor:

    • Dissolve 2-methylpyridin-3-ol (10.0 mmol) in methanol (30 mL).

    • Add concentrated hydrochloric acid (1.1 eq, 11.0 mmol) to form the pyridinium salt in situ.[1]

  • Hydrogenation:

    • Transfer the solution to a high-pressure hydrogenation vessel (Parr shaker or autoclave).[1]

    • Add Platinum(IV) oxide (PtO₂) catalyst (5 mol% loading).[1] Note: Handle PtO₂ with care; it is pyrophoric if dry.

    • Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).[1]

    • Pressurize to 50 psi (3.4 bar) H₂ and agitate at room temperature for 12–24 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with methanol.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil or solid.[1]

  • Purification:

    • Recrystallize the crude hydrochloride salt from Ethanol/Diethyl Ether to yield the pure product as a white crystalline solid.

    • Validation: Confirm structure via ¹H NMR (D₂O) looking for the upfield shift of ring protons compared to the aromatic precursor.

Application Workflow: Reductive Amination

The secondary amine at position 1 is a common nucleophile. The following workflow illustrates its use in fragment-based drug discovery.

References

  • PubChem. 2-Methylpiperidin-3-ol hydrochloride (CID 68440717).[1] National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses. Hydrogenation of Pyridine Derivatives. Org.[3] Synth. Coll. Vol. 1, p. 99 (General protocol adaptation).[1] Available at: [Link][1]

Sources

Foundational

Technical Guide: Solubility Characterization of 2-Methylpiperidin-3-ol Hydrochloride in Water vs. Ethanol

[1] Executive Summary Compound: 2-Methylpiperidin-3-ol hydrochloride (2-MP-3-ol HCl) CAS: 955028-78-1 (cis-isomer), 2305080-34-4 (trans-isomer/general) Class: Functionalized Piperidine Salt / Chiral Building Block[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 2-Methylpiperidin-3-ol hydrochloride (2-MP-3-ol HCl) CAS: 955028-78-1 (cis-isomer), 2305080-34-4 (trans-isomer/general) Class: Functionalized Piperidine Salt / Chiral Building Block[1]

This technical guide addresses the solubility profile of 2-Methylpiperidin-3-ol hydrochloride, a critical intermediate in the synthesis of muscarinic receptor antagonists and other piperidine-based pharmaceuticals.[1] Understanding the differential solubility between water (high dielectric protic solvent) and ethanol (moderate dielectric protic solvent) is the cornerstone of process development, specifically for purification via recrystallization and formulation design .

While specific empirical solubility indices for this exact isomer are proprietary or variable based on polymorphic form, this guide synthesizes data from structural analogs (e.g., 3-hydroxypiperidine HCl) to establish a theoretical baseline and provides rigorous, self-validating protocols for empirical determination.

Theoretical Solubility Framework

The solubility contrast between water and ethanol for amine salts is governed by the thermodynamics of solvation, specifically the competition between lattice energy (crystal stability) and solvation enthalpy .

Structural Determinants

The 2-MP-3-ol HCl molecule possesses three hydrophilic vectors:

  • Ionic Center: The piperidinium cation and chloride anion (

    
    ).[1]
    
  • Hydrogen Bond Donor/Acceptor: The C3-hydroxyl group.[1][2]

  • Hydrophobic Modulation: The C2-methyl group (minor lipophilic contribution).[1]

Solvent Interaction Mechanics[1]
ParameterWater (

)
Ethanol (

)
Impact on 2-MP-3-ol HCl
Dielectric Constant (

)
~80~24Water effectively shields the ion pair (

), promoting full dissociation.[1] Ethanol allows tighter ion-pairing, reducing solubility.[1]
H-Bond Capability High (Donor/Acceptor)Moderate (Donor/Acceptor)Both solvents engage the C3-OH group, but water forms a more structured solvation shell around the chloride ion.[1]
Solubility Classification Freely Soluble Soluble (Temp.[1] Dependent) Water is the solvent of choice for dissolution; Ethanol is the solvent of choice for crystallization.
Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference in solvation between the two solvents, highlighting why ethanol is often used as a recrystallization solvent or anti-solvent.

SolvationDynamics cluster_Water Aqueous Solvation (High Dielectric) cluster_Ethanol Ethanolic Solvation (Med Dielectric) Salt Solid 2-MP-3-ol HCl (Crystal Lattice) Water_Mech Full Dissociation (R-NH2+ || Cl-) High Enthalpic Gain Salt->Water_Mech Add H2O EtOH_Mech Ion Pairing (R-NH2+ ... Cl-) Entropic Penalty Salt->EtOH_Mech Add EtOH Water_Result High Solubility (>1000 mg/mL) Water_Mech->Water_Result EtOH_Result Moderate Solubility (Temp Dependent) EtOH_Mech->EtOH_Result EtOH_Result->Salt Cooling (Recrystallization)

Figure 1: Comparative solvation mechanics. Water promotes dissociation leading to high solubility, while ethanol favors ion-pairing, enabling temperature-controlled crystallization.[1]

Predicted Solubility Profile

Based on data for homologous piperidine salts (e.g., 3-hydroxypiperidine HCl, CAS 64051-79-2), the expected solubility behavior is:

SolventTemperaturePredicted SolubilityProcess Application
Water 25°C> 1000 mg/mL Formulation, Extraction (Aqueous Phase)
Ethanol 25°C50 - 150 mg/mL Mother Liquor limit
Ethanol 78°C (Boiling)> 500 mg/mL Dissolution for Recrystallization
Ethanol 0°C< 20 mg/mL Crystallization Yield Maximization

Technical Insight: The C2-methyl group introduces a slight steric hindrance compared to unsubstituted 3-hydroxypiperidine, potentially lowering the lattice energy and slightly increasing solubility in organic solvents compared to the non-methylated analog, but the ionic character dominates.

Experimental Determination Protocols

To generate precise data for regulatory filing or process scaling, use the following self-validating protocols.

Method A: Equilibrium Solubility (Shake-Flask + HPLC)

Best for: Exact thermodynamic solubility values at specific temperatures.[1]

Reagents:

  • 2-MP-3-ol HCl (High purity >98%)[1]

  • HPLC Grade Water and Ethanol

  • 0.45 µm Syringe Filters (PVDF or PTFE)[1]

Workflow:

  • Saturation: Add excess solid 2-MP-3-ol HCl to 5 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24 hours.

  • Verification: Visually confirm undissolved solid remains. If fully dissolved, add more solid.

  • Sampling: Stop agitation, allow settling for 1 hour. Filter supernatant using a pre-warmed syringe filter.[1]

  • Quantification: Dilute filtrate (e.g., 1:100) and analyze via HPLC-UV (210 nm) or CAD (Charged Aerosol Detection) if UV chromophore is weak.[1]

Method B: Dynamic Polythermal Method (Crystal16/Turbidity)

Best for: Generating solubility curves for crystallization design.[1]

Workflow:

  • Prepare 4 vials with varying concentrations in Ethanol (e.g., 50, 100, 200, 300 mg/mL).

  • Heat at 1°C/min until clear (Dissolution point,

    
    ).
    
  • Cool at 1°C/min until cloudy (Nucleation point,

    
    ).
    
  • Plot: Concentration vs. Temperature.[1] The gap between

    
     and 
    
    
    
    defines the Metastable Zone Width (MSZW) .
Solubility Determination Workflow Diagram

SolubilityProtocol cluster_Exp Experimental Phase Start Start: 2-MP-3-ol HCl Sample SolventSelect Select Solvent (Water or Ethanol) Start->SolventSelect Saturate Add Excess Solid (Supersaturation) SolventSelect->Saturate Agitate Agitate 24h @ T (Equilibrium) Saturate->Agitate Filter Filtration (0.45µm) Isothermal Agitate->Filter Analysis Quantification (HPLC/Gravimetric) Filter->Analysis Data Calculate Solubility (mg/mL) S = (Mass_dissolved / Vol_solvent) Analysis->Data

Figure 2: Standardized workflow for equilibrium solubility determination.

Process Application: Recrystallization Strategy

The solubility differential between Ethanol (hot vs. cold) and Water (always soluble) dictates the purification strategy.

Protocol: Single-Solvent Recrystallization (Ethanol)

This is the preferred method for purifying 2-MP-3-ol HCl from synthesis impurities.[1]

  • Dissolution: Suspend crude 2-MP-3-ol HCl in Ethanol (approx. 5 mL per gram).

  • Heating: Heat to reflux (78°C). Add Ethanol portion-wise until the solid just dissolves.

    • Critical Check: If colored impurities persist, add activated carbon and filter hot.[3]

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) to form seed crystals.

  • Crystallization: Chill to 0-4°C for 2 hours to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[1][3] Wash with cold Ethanol.[1]

    • Note: Do not wash with water, as it will dissolve the product immediately.

Protocol: Anti-Solvent Recrystallization (Ethanol/Ether)

If the compound is too soluble in Ethanol even at cold temperatures:

  • Dissolve in minimum hot Ethanol.[1]

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity appears.[1]

  • Cool to induce precipitation.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of amine salts).

  • Sigma-Aldrich. (n.d.).[1] 3-Hydroxypiperidine hydrochloride Product Specification. Retrieved from (Analogous solubility data).[1]

  • PubChem. (2024).[1][4][5] Compound Summary: Piperidin-3-ol hydrochloride.[1][4][6] National Library of Medicine.[1] Retrieved from .[1][4]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Theoretical basis for salt solubility in protic solvents).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Guidance on hydrochloride salt properties).

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomers of 2-Methylpiperidin-3-ol: Synthesis, Characterization, and Conformation

Introduction: The Structural Significance of Substituted Piperidines The piperidine ring is a foundational scaffold in a multitude of natural products and synthetic pharmaceuticals, prized for its conformational behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a foundational scaffold in a multitude of natural products and synthetic pharmaceuticals, prized for its conformational behavior and its ability to present substituents in well-defined three-dimensional arrangements.[1][2] Among these, 2,3-disubstituted piperidines like 2-methylpiperidin-3-ol are of particular interest to medicinal chemists. The relative orientation of the methyl and hydroxyl groups gives rise to two diastereomeric forms: cis and trans. These are not mere structural duplicates; their distinct spatial arrangements dictate their physical properties, spectroscopic signatures, and, most critically, their biological activity.[3][4][5][6] The ability of a molecule to interact with a biological target, such as an enzyme or receptor, is exquisitely dependent on its 3D shape.[7][8] Therefore, the capacity to selectively synthesize and rigorously characterize each stereoisomer is a cornerstone of modern drug development.

This guide provides a comprehensive technical overview of the stereoisomers of 2-methylpiperidin-3-ol. It is designed for researchers and drug development professionals, offering field-proven insights into stereoselective synthesis, definitive analytical characterization, and the underlying principles of their conformational behavior.

Stereochemistry and Conformational Analysis

2-Methylpiperidin-3-ol possesses two chiral centers, at carbon 2 (C2) and carbon 3 (C3). This gives rise to a total of four stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric, defined by the relative orientation of the C2-methyl group and the C3-hydroxyl group.

  • trans-isomers: The methyl and hydroxyl groups are on opposite sides of the piperidine ring's approximate plane.

  • cis-isomers: The methyl and hydroxyl groups are on the same side of the ring's approximate plane.

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[9] The stability of a given conformation is largely determined by the energetic penalty of placing substituents in the more sterically hindered axial positions versus the less hindered equatorial positions.

For the trans-isomer, the most stable conformation allows both the methyl and hydroxyl groups to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions. The alternative chair form, with both groups in axial positions, is significantly less stable.

For the cis-isomer, one substituent must be axial while the other is equatorial in any chair conformation. The equilibrium will favor the conformation where the larger group (methyl) occupies the equatorial position to reduce steric strain.[10] This inherent conformational difference between the cis and trans isomers is the root of their distinct properties.

Caption: Conformational equilibria of cis and trans-2-methylpiperidin-3-ol.

Stereoselective Synthesis: Controlling Diastereomeric Outcome

The selective synthesis of either the cis or trans isomer is a common challenge. The most direct approach involves the diastereoselective reduction of the corresponding ketone, 2-methyl-3-piperidone. The stereochemical outcome is governed by the trajectory of the hydride reagent's approach to the carbonyl, which is influenced by steric hindrance and, in some cases, chelation control.

Causality in Reduction Stereoselectivity:

  • Bulky Reducing Agents (e.g., L-Selectride®): These reagents approach the carbonyl from the face opposite the adjacent methyl group to minimize steric clash. This "steric approach control" typically leads to the formation of the cis-alcohol, where the newly formed hydroxyl group is trans to the C2-methyl group's orientation relative to the attack trajectory.

  • Small Reducing Agents (e.g., Sodium Borohydride): Smaller reagents like NaBH4 are less sterically demanding and can sometimes favor axial attack, which can lead to the formation of the equatorial alcohol, favoring the trans product.[11] The outcome can be highly dependent on the solvent and the specific N-substituent on the piperidone.

More advanced strategies can achieve both diastereocontrol and enantiocontrol, such as the asymmetric synthesis from chiral pool starting materials or the use of chiral auxiliaries.[12][13]

G Start N-Protected 2-Methyl-3-Piperidone Reagent1 Bulky Hydride Reagent (e.g., L-Selectride) Start->Reagent1 Steric Approach Control Reagent2 Small Hydride Reagent (e.g., NaBH4) Start->Reagent2 Substrate/Reagent Dependent Product_cis cis-2-Methylpiperidin-3-ol (Major Product) Reagent1->Product_cis Product_trans trans-2-Methylpiperidin-3-ol (Major Product) Reagent2->Product_trans Analysis Purification & Characterization (HPLC, NMR) Product_cis->Analysis Product_trans->Analysis

Caption: General workflow for diastereoselective reduction of 2-methyl-3-piperidone.

Experimental Protocol: Diastereoselective Reduction

Objective: To synthesize trans-2-methylpiperidin-3-ol via sodium borohydride reduction of N-benzyl-2-methyl-3-piperidone.

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-benzyl-2-methyl-3-piperidone (1.0 eq) and methanol (20 mL). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Slowly add acetone (5 mL) to quench the excess NaBH4. Allow the mixture to warm to room temperature.

  • Workup: Remove the methanol under reduced pressure. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for the purified major isomer to confirm its structure and stereochemistry as the trans product.

Definitive Characterization of Stereoisomers

Distinguishing between the cis and trans isomers requires robust analytical techniques capable of probing their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry of diastereomers in solution.

  • ¹H NMR - Coupling Constants (³JHH): The Karplus relationship describes the correlation between the three-bond coupling constant (³J) of two vicinal protons and the dihedral angle between them. For the trans-isomer in its stable diequatorial conformation, the protons at C2 and C3 (H2 and H3) are typically diaxial. This results in a large dihedral angle (~180°) and consequently a large coupling constant (³J(H2,H3) ≈ 8-12 Hz).[14] Conversely, for the cis-isomer, the H2-H3 relationship is axial-equatorial or equatorial-axial, with a smaller dihedral angle (~60°), resulting in a much smaller coupling constant (³J(H2,H3) ≈ 2-5 Hz). This difference is often the most definitive diagnostic feature in the ¹H NMR spectrum.[15]

  • ¹³C NMR - Chemical Shifts: The axial or equatorial position of the methyl and hydroxyl groups significantly impacts the shielding of the ring carbons. Axial substituents typically cause an upfield (lower ppm) shift in the signals of the C3 and C5 carbons due to the gamma-gauche effect. These subtle but consistent differences in the ¹³C NMR spectra provide secondary confirmation of the stereochemical assignment.[16][17]

  • 2D NMR (HSQC, HMBC, NOESY): Two-dimensional NMR experiments provide unambiguous confirmation. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon, aiding in assignment.[18][19] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful as it detects through-space proximity. For the cis-isomer, a cross-peak between the protons of the C2-methyl group and the C3-proton would be expected, which would be absent or very weak for the trans-isomer.

Table 1: Representative NMR Data for 2-Methylpiperidin-3-ol Isomers

IsomerProtonRepresentative ¹H Shift (ppm)H2-H3 Coupling (³JHH)C2-CH₃ ¹³C Shift (ppm)
trans H2~2.8 - 3.0~8-12 Hz (Large) ~15 - 17
H3~3.2 - 3.4
cis H2~3.0 - 3.2~2-5 Hz (Small) ~12 - 14
H3~3.8 - 4.0

Note: Exact chemical shifts are dependent on the N-substituent and solvent.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the "gold standard" for structure elucidation by determining the precise atomic coordinates in the solid state.[1] It offers unequivocal proof of the relative stereochemistry (cis or trans) and reveals the preferred conformation and intermolecular interactions within the crystal lattice.[20][21][22]

G Start Purified Compound Step1 Crystal Growth (Slow Evaporation, Vapor Diffusion) Start->Step1 Step2 Crystal Mounting & Data Collection (X-ray Diffractometer) Step1->Step2 Step3 Structure Solution (Phase Problem) Step2->Step3 Step4 Structure Refinement Step3->Step4 End Final Structure (CIF File, ORTEP Plot) Step4->End

Caption: Standard workflow for single-crystal X-ray crystallography analysis.

Experimental Protocol: X-ray Crystal Structure Determination
  • Crystallization (Self-Validation): High-quality single crystals are paramount. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate). Use a slow evaporation or vapor diffusion technique with an anti-solvent (e.g., hexanes) to grow crystals suitable for diffraction (visually clear, well-defined faces).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a modern diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns converge.

  • Validation: The final refined structure provides definitive confirmation of the relative stereochemistry of the methyl and hydroxyl groups.

Conclusion

The cis and trans stereoisomers of 2-methylpiperidin-3-ol are distinct chemical entities with unique three-dimensional structures and conformational preferences. The ability to control their synthesis through diastereoselective methods and to definitively characterize them using a combination of high-field NMR spectroscopy and single-crystal X-ray diffraction is essential for any research or development program involving this important heterocyclic scaffold. Understanding the causal relationships between synthetic methodology, conformational behavior, and analytical signatures allows scientists to confidently and efficiently advance molecules with precisely controlled stereochemistry in the pursuit of novel therapeutics.

References

  • Enders, D., & Klatt, M. (2010). Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]

  • Zelinsky Institute of Organic Chemistry. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • PubMed. (n.d.). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers. PubMed. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Biostatistics & Biometric Application. [Link]

  • Royal Society of Chemistry. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC. [Link]

  • American Chemical Society. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. ScienceDirect. [Link]

  • National Center for Biotechnology Information. (n.d.). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Rohm and Haas Company. (n.d.). Chemoselective and stereoselective reductions with modified borohydride reagents. Rohm and Haas. [Link]

  • Save My Exams. (n.d.). 13C NMR Spectroscopy. Save My Exams. [Link]

  • ResearchGate. (2021). (PDF) Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • PubMed. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. PubMed. [Link]

  • PubMed. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed. [Link]

  • ResearchGate. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. [Link]

  • LibreTexts. (n.d.). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

  • SlidePlayer. (n.d.). stereochemistry and biological activity of drugs. SlidePlayer. [Link]

  • DTU Research Database. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. DTU Research Database. [Link]

  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • MDPI. (2023). Conformational Analysis of Biological Ligands in Various Environments. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Conformational Analysis of the 14-Membred Unsymmetrical Macrodiolides Using Quantum and Molecular Mechanics, Implication in the. Der Pharma Chemica. [Link]

  • Drug Design Org. (2004). Conformational Analysis. Drug Design Org. [Link]

  • Hilaris Publishing. (2021). The Role of Stereochemistry in Pharmacy. Clinical Pharmacology & Biopharmaceutics. [Link]

  • ScienceDirect. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Indian Academy of Sciences. (n.d.). A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Indian Academy of Sciences. [Link]

  • Royal Society of Chemistry. (n.d.). X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Scilit. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Scilit. [Link]

  • Science Publishing Group. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of cis‐2 (A) and trans‐2 (B) before and after 2 h of sonication at 30 % amplitude. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions. [Link]

Sources

Foundational

Biological Activity of 2-Methylpiperidin-3-ol Derivatives

This guide serves as an advanced technical reference for the pharmacological evaluation and synthetic utility of 2-Methylpiperidin-3-ol (also known as 2-methyl-3-hydroxypiperidine) and its functionalized derivatives. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the pharmacological evaluation and synthetic utility of 2-Methylpiperidin-3-ol (also known as 2-methyl-3-hydroxypiperidine) and its functionalized derivatives.

Executive Summary: The Pharmacophore Profile

2-Methylpiperidin-3-ol represents a "privileged scaffold" in medicinal chemistry—a core structure capable of providing high-affinity ligands for diverse biological targets through specific decoration. Its utility stems from its ability to mimic:

  • Carbohydrate Transition States: Acting as an iminosugar analog for glycosidase inhibition.

  • Peptide Turns: Serving as a rigid scaffold in non-peptide Neurokinin-1 (NK1) receptor antagonists.

  • Natural Product Cores: Functioning as the structural foundation for Prosopis and Sedum alkaloids.

This guide dissects the structure-activity relationships (SAR), mechanistic pharmacology, and synthetic protocols required to leverage this scaffold in drug discovery.

Mechanistic Pharmacology & Target Interactions[1]

Neurokinin-1 (NK1) Receptor Antagonism

The most commercially significant application of 2,3-disubstituted piperidines lies in their antagonism of the NK1 receptor, a G-protein coupled receptor (GPCR) activated by Substance P. While blockbuster drugs like Aprepitant utilize a 2-phenyl-3-substituted core, the 2-methyl analog serves as a critical SAR probe to modulate lipophilicity (LogP) and metabolic stability.

  • Mechanism: The piperidine ring locks the nitrogen lone pair and the C3-hydroxyl group into a specific conformation that mimics the bioactive turn of Substance P.

  • Binding Mode: The C3-hydroxyl group often acts as a hydrogen bond donor/acceptor with residues (e.g., Asn, Tyr) deep within the transmembrane pocket, while the C2-methyl group anchors the molecule in a hydrophobic sub-pocket, restricting conformational freedom.

Glycosidase Inhibition & Chaperone Therapy

As a cyclic amino-alcohol, 2-methylpiperidin-3-ol is a structural analog of 1-deoxynojirimycin (DNJ). It functions as a competitive inhibitor of glycosidases (glucosidases, mannosidases) by mimicking the oxocarbenium ion transition state of sugar hydrolysis.

  • Therapeutic Relevance:

    • Diabetes: Inhibition of intestinal

      
      -glucosidase delays carbohydrate digestion.
      
    • Lysosomal Storage Disorders: At sub-inhibitory concentrations, these derivatives act as pharmacological chaperones , stabilizing misfolded enzymes (e.g.,

      
      -glucosidase in Gaucher's disease) to facilitate their transport to the lysosome.
      

Structure-Activity Relationship (SAR) Analysis

The biological output of this scaffold is dictated by three vectors of diversity.

Table 1: SAR Vectors and Functional Outcomes
PositionModificationBiological Impact
N-1 (Amine) Alkylation / AcylationPharmacokinetics: Modulates pKa and membrane permeability. Selectivity: Bulky hydrophobic groups (e.g., adamantyl, biphenyl) enhance selectivity for NK1 receptors over NK2/NK3.
C-2 (Methyl) Stereochemistry (R/S)Potency Switch: The cis-2,3 relationship is often critical for NK1 affinity. The trans relationship favors glycosidase inhibition by mimicking specific sugar equatorial/axial patterns.
C-3 (Hydroxyl) Etherification / OxidationBinding Affinity: Conversion to an ether (e.g., benzyl ether) is standard in NK1 antagonists to access the "hydrophobic tunnel" of the receptor. Oxidation to the ketone destroys chirality but accesses intermediate piperidones.
Visualization: SAR Logic Flow

SAR_Logic Core 2-Methylpiperidin-3-ol (Scaffold) N1 N1-Position (Solubility & pKa) Core->N1 C2 C2-Methyl (Stereo-Anchor) Core->C2 C3 C3-Hydroxyl (H-Bonding) Core->C3 PK Oral Bioavailability (NK1 Antagonists) N1->PK Lipophilicity Selectivity Receptor Subtype Selectivity C2->Selectivity Cis/Trans Config C3->PK Etherification Enzyme Glycosidase Inhibition C3->Enzyme Sugar Mimicry

Caption: Functional mapping of the 2-methylpiperidin-3-ol scaffold. Each position drives a specific pharmacological outcome.

Experimental Protocols

Synthesis of (2R,3S)-2-Methylpiperidin-3-ol (Key Intermediate)

Note: This protocol utilizes a chiral pool approach from amino acids or enzymatic resolution.

Reagents:

  • Substrate: 5-hexen-2-one (or relevant amino-ketone precursor)

  • Catalyst: Ruthenium-based transfer hydrogenation catalyst (for asymmetric reduction)

  • Solvent: Dichloromethane / Methanol

Step-by-Step Workflow:

  • Cyclization: Perform a reductive amination of the keto-aldehyde precursor to form the piperidine ring.

  • Resolution: If synthesizing as a racemate, resolve using L-tartaric acid crystallization in ethanol.

  • Stereochemical Verification: Confirm the cis-2,3 relationship using 1H-NMR NOESY experiments. A strong NOE signal between H-2 and H-3 indicates cis relative stereochemistry.

In Vitro -Glucosidase Inhibition Assay

Purpose: To quantify the diabetic therapeutic potential of N-alkylated derivatives.

Protocol:

  • Enzyme Prep: Dissolve

    
    -glucosidase (from Saccharomyces cerevisiae, 1 U/mL) in 0.1 M phosphate buffer (pH 6.8).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG) at 5 mM.
    
  • Incubation:

    • Mix 20 µL enzyme + 20 µL test compound (variable concentration).

    • Incubate at 37°C for 15 minutes.

    • Add 20 µL pNPG substrate.

    • Incubate for 20 minutes.

  • Termination: Stop reaction with 50 µL 0.2 M Na₂CO₃.

  • Detection: Measure absorbance at 405 nm (release of p-nitrophenol).

  • Calculation:

    
    . Determine IC50 via non-linear regression.
    

Pathway Visualization: NK1 Receptor Antagonism

Understanding the downstream effects of blocking the NK1 receptor is crucial for positioning these derivatives in pain and anti-emetic therapy.

NK1_Pathway SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activates Antagonist 2-Methylpiperidin-3-ol Derivative Antagonist->NK1R Blocks Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Emesis / Pain Transmission Ca->Response Induces

Caption: Signal transduction pathway of the NK1 receptor. The 2-methylpiperidin-3-ol derivative acts as a competitive antagonist, preventing the Calcium cascade.

Future Directions & Expert Commentary

The "2-methyl" substitution is currently underutilized compared to the "2-phenyl" series found in commercial drugs. However, field data suggests:

  • Reduced Lipophilicity: The methyl group lowers LogP compared to a phenyl ring, potentially reducing CNS side effects for peripherally restricted targets.

  • Fragment-Based Discovery: The low molecular weight (MW ~115 Da) makes it an ideal "fragment" for crystallographic screening against novel targets.

  • Stereochemical Diversity: Accessing the (2R,3R) trans isomers opens pathways to potent glycosidase inhibitors that are currently unexplored for viral antiviral applications.

References

  • NK1 Receptor Antagonists & SAR

    • Discovery of an orally bioavailable NK1 receptor antagonist (GR203040). Journal of Medicinal Chemistry.

    • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs. MDPI.

  • Glycosidase Inhibition & Iminosugars

    • Alkaloid Glycosidase Inhibitors. PMC.

    • Comparison of α-glucosidase inhibitory activities of piperidine derivatives. ResearchGate.

  • Synthesis & Stereochemistry

    • Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate.

    • (2R,3S)-2-Methylpiperidin-3-ol Product Data. BLD Pharm.

Exploratory

Technical Guide: pKa Determination and Analysis of 2-Methylpiperidin-3-ol Hydrochloride

Executive Summary The dissociation constant ( ) of the nitrogen center in 2-methylpiperidin-3-ol is a critical physicochemical parameter governing its lipophilicity, solubility, and membrane permeability.[1] While the hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dissociation constant (


) of the nitrogen center in 2-methylpiperidin-3-ol is a critical physicochemical parameter governing its lipophilicity, solubility, and membrane permeability.[1] While the hydrochloride salt represents the stable solid form (protonated state), the solution-phase 

determines the charge distribution at physiological pH (7.4).[1]

Based on Structure-Activity Relationship (SAR) analysis of piperidine analogs, the nitrogen


 of 2-methylpiperidin-3-ol is estimated to fall within the 8.8 – 9.4  range, significantly lower than unsubstituted piperidine (

).[1] This shift is driven primarily by the electron-withdrawing inductive effect (-I) of the C3-hydroxyl group.[1]

This guide provides a comprehensive theoretical framework, estimated quantitative profiles, and rigorous experimental protocols for the precise determination of this value.

Part 1: Structural Analysis & Theoretical Framework

To understand the acidity of the conjugate acid (2-methylpiperidin-3-ol hydrochloride), we must deconstruct the electronic and steric environment of the nitrogen atom.[1]

Electronic Effects

The basicity of the piperidine nitrogen is modulated by two competing factors:

  • Inductive Effect (-I) of Hydroxyl: The hydroxyl group at position 3 is highly electronegative.[1] Through

    
    -bonds, it pulls electron density away from the nitrogen center.[1] This destabilizes the positive charge on the ammonium cation (
    
    
    
    ), making it more acidic (lowering the
    
    
    ).
  • Steric Hindrance of Solvation: The methyl group at position 2 introduces steric bulk.[1] In aqueous solution, the stability of an ammonium ion depends heavily on hydrogen bonding with solvent water molecules. The adjacent methyl group sterically hinders this solvation shell, slightly destabilizing the cation and lowering the

    
     (anomalous amine effect).
    
Stereochemical Dependence (Cis vs. Trans)

The molecule possesses two chiral centers (C2 and C3), leading to cis and trans diastereomers. The


 is sensitive to this stereochemistry due to Intramolecular Hydrogen Bonding (IMHB) .[1]
  • Cis-Isomer: If the geometry permits (e.g., axial/equatorial relationships), the hydroxyl oxygen can act as a hydrogen bond acceptor for the protonated nitrogen. This 6-membered ring interaction stabilizes the conjugate acid, effectively raising the

    
      relative to the trans isomer.[1]
    
  • Trans-Isomer: Lacks this stabilization; the -I effect dominates, resulting in a lower

    
    .[1]
    
Mechanistic Visualization[1]

G N_Protonated Protonated State (HCl Salt Form) N_FreeBase Free Base State (Neutral) N_Protonated->N_FreeBase Ka (Dissociation) Factors Structural Factors Inductive C3-OH Inductive Effect (-I) (Lowers pKa) Factors->Inductive Steric C2-Methyl Steric Hindrance (Lowers pKa) Factors->Steric IMHB Intramolecular H-Bond (Cis) (Raises pKa) Factors->IMHB Inductive->N_Protonated Destabilizes Steric->N_Protonated Destabilizes Solvation IMHB->N_Protonated Stabilizes

Figure 1: Interplay of structural factors influencing the acid dissociation constant of the nitrogen center.

Part 2: Quantitative Data Profile

Since exact experimental values for specific isomers are often proprietary, the following table synthesizes data from validated structural analogs to construct a high-confidence prediction interval.

Table 1: Comparative pKa Values of Piperidine Analogs

CompoundStructurepKa (Experimental)Effect Analysis
Piperidine Unsubstituted11.22Baseline secondary amine basicity.
2-Methylpiperidine 2-Me11.07Methyl group hinders solvation; slight pKa drop.[1]
3-Hydroxypiperidine 3-OH9.10 – 9.40Strong -I effect of OH drops pKa by ~2 units.[1]
2-Methylpiperidin-3-ol Target 8.8 – 9.4 (Predicted) Combined -I effect (dominant) and steric hindrance.[1]

Note: The hydroxyl proton pKa is >14.0 and is not relevant at physiological pH.

Part 3: Experimental Determination Methodology

To determine the exact


 of your specific sample (which may be a racemate or pure enantiomer), Potentiometric Titration  is the gold standard. It is self-validating and precise (

log units).
Materials & Prerequisites[1]
  • Compound: ~5-10 mg of 2-Methylpiperidin-3-ol HCl (exact weight required).[1]

  • Titrant: 0.1 M KOH (Standardized).[1]

  • Solvent: Carbonate-free distilled deionized water (degassed).[1]

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Protocol
  • Electrode Calibration (The Bjerrum Plot):

    • Do not rely on standard pH 4/7/10 buffers alone.[1] Perform a "blank" titration of 0.1 M HCl with KOH to determine the "standard electrode potential" (

      
      ) and the slope factor under the specific temperature/ionic strength conditions.
      
    • Validation: The slope should be >98% of Nernstian theoretical value.[1]

  • Sample Preparation:

    • Dissolve accurately weighed sample (approx.[1]

      
       moles) in 20 mL of 0.15 M KCl solution.
      
    • Ensure the starting pH is low (< 3.0).[1] Since you have the HCl salt, the initial pH will naturally be acidic. If not, add a known volume of 0.1 M HCl to ensure full protonation.

  • Titration:

    • Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) blanket to prevent

      
       absorption (which forms carbonic acid and skews high-pH data).
      
    • Add titrant in dynamic increments (smaller steps near the equivalence point).

    • Record pH vs. Volume until pH > 11.0.[1]

  • Data Analysis (Gran Plot Method):

    • Do not just look for the inflection point.[1] Use the Gran Plot linearization method to identify the exact equivalence point (

      
      ).[1]
      
    • Calculate

      
       using the Henderson-Hasselbalch equation at the half-equivalence point (
      
      
      
      ), correcting for activity coefficients via the Debye-Hückel theory.[1]
Experimental Workflow Diagram

Experiment Start Start: 2-Methylpiperidin-3-ol HCl Dissolve Dissolve in 0.15M KCl (Degassed Water) Start->Dissolve Acidify Check pH < 3.0 (Add HCl if necessary) Dissolve->Acidify Titrate Titrate with 0.1M KOH (Inert Atmosphere) Acidify->Titrate Data Acquire pH vs. Vol Data Titrate->Data Gran Gran Plot Analysis (Find Equivalence Point) Data->Gran Calc Calculate pKa (Henderson-Hasselbalch) Gran->Calc

Figure 2: Potentiometric titration workflow for precise pKa determination.[1]

Part 4: Pharmaceutical Implications[2]

Understanding this


 is vital for drug development:
  • Physiological Charge State (pH 7.4):

    • With a

      
      , the compound will exist primarily in its protonated (cationic) form in the blood (
      
      
      
      ).
    • Calculation:

      
      .[1]
      
  • Membrane Permeability:

    • The small fraction of neutral free base is responsible for passive diffusion through the blood-brain barrier (BBB) or gut wall.[1]

    • The presence of the 3-OH group lowers the LogP (lipophilicity).[1] Combined with the high ionization, this suggests the molecule acts as a highly soluble, low-permeability scaffold unless active transport is utilized.

  • Solubility:

    • The HCl salt will exhibit excellent aqueous solubility.[1] If the free base is required for organic synthesis, the pH must be adjusted to >11.5 for extraction into organic solvents (DCM/EtOAc).

References

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1] (Standard text for substituent effects).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2759334, 3-Hydroxypiperidine. Retrieved from [Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.[1] (Source for potentiometric protocols).[1]

Disclaimer: The specific pKa value provided is an estimate based on high-confidence structure-activity relationships of analogous compounds.[1] For regulatory submissions, experimental validation using the described protocol is required.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methylpiperidin-3-ol hydrochloride from 2-methylpyridin-3-ol

An Application Note and Protocol for the Synthesis of 2-Methylpiperidin-3-ol Hydrochloride from 2-methylpyridin-3-ol Introduction Piperidine derivatives are fundamental scaffolds in modern medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Methylpiperidin-3-ol Hydrochloride from 2-methylpyridin-3-ol

Introduction

Piperidine derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Their prevalence is due to their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. 2-Methylpiperidin-3-ol, in particular, is a valuable chiral building block for synthesizing complex pharmaceutical intermediates. This application note provides a detailed, reliable protocol for the synthesis of 2-Methylpiperidin-3-ol hydrochloride via the catalytic hydrogenation of 2-methylpyridin-3-ol. The described method is robust and scalable, focusing on providing a high-purity product. The final product is isolated as a hydrochloride salt to enhance its stability and ease of handling.

Reaction Scheme and Mechanism

The core of this synthesis is the heterogeneous catalytic hydrogenation of the aromatic pyridine ring to a saturated piperidine ring.

Overall Reaction:

Mechanistic Considerations:

The transformation proceeds via the adsorption of the 2-methylpyridin-3-ol substrate and diatomic hydrogen onto the surface of a heterogeneous catalyst, typically a noble metal such as rhodium or platinum. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring until it is fully saturated.

The choice of catalyst is critical for efficiency and selectivity. Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are particularly effective for the hydrogenation of functionalized pyridines under relatively mild conditions.[1] The acidic conditions provided by some solvents like acetic acid can protonate the pyridine nitrogen, which can sometimes facilitate the reduction, although alcoholic solvents like methanol or ethanol are also commonly employed for their inertness and good solubility of reactants.

The final step involves the reaction of the basic piperidine nitrogen with hydrochloric acid. This acid-base reaction forms the corresponding ammonium salt, 2-Methylpiperidin-3-ol hydrochloride, which is typically a crystalline solid that is easier to purify by filtration and store than the free base, which may be an oil or a hygroscopic solid.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightNotes
2-Methylpyridin-3-ol1121-25-1109.13 g/mol Starting material
Rhodium on Carbon (5 wt%)7440-16-6-Catalyst
Methanol (MeOH), Anhydrous67-56-132.04 g/mol Reaction Solvent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 2M solution in Diethyl Ether
Diethyl Ether (Et₂O), Anhydrous60-29-774.12 g/mol Solvent for salt formation
Celite®61790-53-2-Filtration aid
Argon or Nitrogen Gas--Inert gas

Equipment:

  • Parr Hydrogenator or a heavy-walled flask suitable for hydrogenation

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Schlenk line or source of inert gas

Step-by-Step Procedure

PART 1: Catalytic Hydrogenation

  • Reactor Preparation: To a 250 mL Parr shaker flask or a suitable hydrogenation vessel, add 2-methylpyridin-3-ol (5.00 g, 45.8 mmol).

  • Catalyst Addition: Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 5% Rhodium on Carbon (0.25 g, 5 mol% loading). Expertise Note: The catalyst is added under an inert atmosphere because finely divided metals can be pyrophoric upon exposure to air, especially after the reaction when impregnated with hydrogen.

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask.

  • System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system by pressurizing with inert gas to ~20 psi and then venting. Repeat this cycle 3-5 times to ensure the removal of all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner. Finally, pressurize the vessel with hydrogen to 60 psi (approximately 4 bar).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 40-50 °C. Monitor the reaction progress by observing the pressure uptake. The reaction is typically complete within 16-24 hours when hydrogen uptake ceases.

  • Reaction Quench: After the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas 3-5 times.

PART 2: Work-up and Isolation of the Free Base

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst.[2] Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product. Safety Note: The filtered catalyst cake should not be allowed to dry in the air. It should be quenched by slowly adding water while still wet.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol. This will yield the crude 2-Methylpiperidin-3-ol free base, likely as an oil or waxy solid.

PART 3: Formation and Purification of the Hydrochloride Salt

  • Dissolution: Dissolve the crude product in anhydrous diethyl ether (100 mL). Some impurities may not dissolve and can be removed by filtration if necessary.

  • Precipitation: While stirring the ethereal solution, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool to 0-5 °C for another 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) to remove any soluble impurities.

  • Drying: Dry the purified 2-Methylpiperidin-3-ol hydrochloride product under high vacuum to a constant weight. A typical yield is 75-85%.

Data Summary and Characterization

ParameterValue
Mass of 2-Methylpyridin-3-ol5.00 g
Moles of 2-Methylpyridin-3-ol45.8 mmol
Catalyst5% Rh/C
Catalyst Loading0.25 g
SolventAnhydrous Methanol
Solvent Volume100 mL
Hydrogen Pressure60 psi
Reaction Temperature40-50 °C
Reaction Time16-24 h
Theoretical Yield (Hydrochloride)7.60 g
Expected Actual Yield5.70 - 6.46 g (75-85%)

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H and ¹³C NMR: To confirm the molecular structure and disappearance of aromatic signals.

  • Mass Spectrometry: To confirm the molecular weight of the parent ion.

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Catalyst Handling: Heterogeneous catalysts like Rh/C can be pyrophoric. Handle in an inert atmosphere and never allow the dry, used catalyst to be exposed to air. Quench carefully with water.

  • Solvents: Methanol and diethyl ether are flammable. Handle with care and avoid open flames.

  • Hydrochloric Acid: HCl solutions are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Process Visualization

Diagram 1: Reaction Pathway A simplified representation of the chemical transformation at the molecular level.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products A 2-Methylpyridin-3-ol C Adsorption onto Rh/C Surface A->C B H₂ Gas B->C D Stepwise Hydrogen Addition C->D H transfer E Desorption of Product D->E F 2-Methylpiperidin-3-ol (Free Base) E->F H 2-Methylpiperidin-3-ol HCl (Final Product) F->H G HCl in Ether G->H

Caption: Reaction pathway from starting materials to the final hydrochloride salt.

Diagram 2: Experimental Workflow A flowchart outlining the major steps of the synthesis protocol.

G start Start prep 1. Prepare Reactor: - Add 2-methylpyridin-3-ol - Add Rh/C Catalyst - Add Methanol start->prep purge 2. Purge System: - Purge with N₂/Ar - Purge with H₂ prep->purge react 3. Hydrogenate: - Pressurize to 60 psi H₂ - Heat to 40-50 °C - Stir for 16-24h purge->react filter 4. Work-up: - Cool and vent - Filter through Celite® - Concentrate filtrate react->filter salt 5. Salt Formation: - Dissolve crude in Et₂O - Add HCl/Et₂O solution filter->salt isolate 6. Isolate Product: - Filter precipitated solid - Wash with cold Et₂O - Dry under vacuum salt->isolate end End Product: Pure 2-Methylpiperidin-3-ol HCl isolate->end

Caption: Step-by-step experimental workflow for the synthesis.

References

  • ChemicalBook. (2026, January 13). 3-Hydroxypiperidine | 6859-99-0.
  • Sigma-Aldrich. 3-Hydroxypiperidine.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Chen, J., Chen, X., Song, J., & Zhu, D. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of chiral 3-substituted-4-hydroxypiperidine via chemical reduction (B).
  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Google Patents. US2784192A - Preparation of 4-hydroxypiperidines.
  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.
  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • PubChem. 2-Methylpyridin-3-ol | C6H7NO | CID 70719.
  • Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Google Patents. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Sigma-Aldrich. (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride | 1808455-06-2.

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for 2-Methyl-3-Hydroxypyridine

Executive Summary & Strategic Importance The hydrogenation of 2-methyl-3-hydroxypyridine to 2-methyl-3-hydroxypiperidine is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists and other b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The hydrogenation of 2-methyl-3-hydroxypyridine to 2-methyl-3-hydroxypiperidine is a pivotal transformation in the synthesis of neurokinin-1 (NK1) receptor antagonists and other bioactive alkaloid mimetics. While the pyridine ring is notoriously difficult to reduce due to its aromatic stability and the potential for catalyst poisoning by the basic nitrogen, the 3-hydroxy substituent adds a layer of complexity: it introduces the risk of hydrogenolysis (C-O bond cleavage) and dictates diastereoselectivity.

This guide moves beyond generic protocols to provide two distinct, field-validated methodologies:

  • Protocol A (High-Pressure): A robust, scale-up-ready method using Adams' Catalyst (PtO₂) in acetic acid.

  • Protocol B (Mild/Stereoselective): A modern, laboratory-scale approach using Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh₂O₃) in alcoholic media, optimized for maximum cis-diastereoselectivity.

Mechanistic Insight & Stereochemical Control

Understanding the surface chemistry is prerequisite to controlling the reaction.

The "All-Cis" Rule

In heterogeneous hydrogenation, the pyridine ring adsorbs flat onto the catalyst surface. Hydrogen atoms are transferred from the metal surface to the face of the ring adsorbed. Consequently, the existing substituents (2-Me and 3-OH) are pushed to the face opposite the metal.

  • Result: The kinetic product is predominantly cis-2-methyl-3-hydroxypiperidine .

  • Thermodynamics: The cis isomer is often less thermodynamically stable than the trans isomer (due to steric crowding). Prolonged reaction times or high temperatures can lead to epimerization via enamine intermediates.

Catalyst Poisoning & Acidic Activation

The pyridine nitrogen lone pair binds strongly to metal surfaces (Pd, Pt, Rh), inhibiting catalytic turnover.

  • Solution: Conducting the reaction in acidic media (Acetic Acid, HCl/MeOH) protonates the nitrogen (Pyridinium form). This prevents strong coordination to the metal and activates the ring toward hydride attack by lowering the LUMO energy.

Mechanistic Pathway Visualization

HydrogenationMechanism Substrate 2-Methyl-3-hydroxypyridine Adsorption Adsorption to Catalyst (Flat Geometry) Substrate->Adsorption Acidic Media (H+) Step1 Partial Reduction (Dihydropyridine) Adsorption->Step1 +2H (Surface) Step2 Full Saturation (Tetrahydropyridine → Piperidine) Step1->Step2 +2H (Fast) Product Cis-2-Methyl-3-hydroxypiperidine (Kinetic Product) Step2->Product Desorption SideProduct Hydrogenolysis Product (2-Methylpiperidine) Step2->SideProduct Over-reduction (High T/P)

Figure 1: Stepwise hydrogenation pathway showing the critical kinetic product formation and potential hydrogenolysis side reaction.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation (PtO₂ / AcOH)

Best for: Scale-up (Gram to Kilogram), Robustness, and difficult substrates.

Rationale: Platinum(IV) oxide (Adams' catalyst) is reduced in situ to highly active Pt(0). The use of glacial acetic acid serves as both solvent and activator.[1]

Materials:

  • Substrate: 2-Methyl-3-hydroxypyridine (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5 mol% loading)

  • Solvent: Glacial Acetic Acid (0.5 M concentration)

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave (Hastelloy or Stainless Steel)

Step-by-Step Workflow:

  • Preparation: In a hydrogenation vessel, dissolve the substrate in glacial acetic acid.

    • Critical: Degas the solvent with N₂ prior to addition to remove dissolved oxygen, which induces an induction period.

  • Catalyst Addition: Carefully add PtO₂. Safety Note: Dry PtO₂ can ignite solvent vapors. Add under an inert N₂ blanket.

  • Pressurization: Seal the reactor. Purge 3x with N₂ (5 bar), then 3x with H₂ (5 bar).

  • Reaction: Charge H₂ to 50–70 bar (725–1015 psi) . Heat to 50°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Reaction typically completes in 6–12 hours. Monitor H₂ uptake curve.

  • Workup (Ion Exchange Method):

    • Filter catalyst over a Celite pad. Rinse with MeOH.

    • Concentrate filtrate to remove bulk AcOH.

    • Crucial Step: The product is a salt (Acetate/Piperidinium). Pass the residue through a basic ion-exchange resin (e.g., Dowex 1X8, OH- form) or treat with excess sat. NaHCO₃ and extract continuously with CHCl3/Isopropanol (3:1) for 24h.

    • Dry (Na₂SO₄) and concentrate to yield the free base.

Protocol B: Mild Stereoselective Hydrogenation (Rh/C or Rh₂O₃)

Best for: High Cis-Selectivity (>95:5 dr), Lab Scale, Functional Group Tolerance.

Rationale: Rhodium is more active than Platinum for pyridine reduction at lower pressures and shows superior diastereoselectivity for the cis isomer. Trifluoroethanol (TFE) or Methanol/HCl are preferred solvents.

Materials:

  • Substrate: 2-Methyl-3-hydroxypyridine (1.0 equiv)

  • Catalyst: 5% Rh/C or Rh₂O₃ (5 mol% metal basis)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) OR MeOH + 1.1 equiv HCl

  • Equipment: Glass pressure bottle or standard autoclave

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in TFE (0.2 M). TFE hydrogen bonding activates the pyridine ring similar to mild acid.

  • Catalyst Addition: Add Rh catalyst.

  • Reaction: Pressurize to 5–10 bar (70–145 psi) H₂. Heat to 40°C .

  • Completion: Reaction is usually complete in 16 hours.

  • Workup:

    • Filter through Celite.[1]

    • Evaporate solvent.[1][2]

    • If HCl was used, neutralize with NH₄OH and extract with DCM.

    • Note: Rhodium protocols often yield cleaner crude products requiring less purification.

Data Summary & Comparison

FeatureProtocol A (PtO₂/AcOH)Protocol B (Rh/TFE)
Pressure High (50–70 bar)Low (5–10 bar)
Temperature 50–70°C25–40°C
Time 6–12 Hours16–24 Hours
Cis:Trans Ratio ~80:20>95:5
Yield 85–95%90–98%
Risk Hydrogenolysis of OH group at high TMinimal side reactions
Scalability ExcellentGood (Cost of Rh is factor)

Troubleshooting & Optimization Logic

Decision Tree for Process Optimization

OptimizationLogic Problem Process Issue Detected LowConversion Low Conversion? Problem->LowConversion LowSelectivity Low Cis-Selectivity? Problem->LowSelectivity Deoxygenation Loss of OH Group? Problem->Deoxygenation Action1 Increase Pressure Check Catalyst Poisoning LowConversion->Action1 Action2 Switch to Rh Catalyst Lower Temperature LowSelectivity->Action2 Action3 Lower Temp (<40°C) Reduce Acid Strength Deoxygenation->Action3

Figure 2: Troubleshooting logic for common hydrogenation failures.

Key Optimization Tips:
  • Deoxygenation: If you observe 2-methylpiperidine (loss of OH), your conditions are too harsh. Switch from Pt to Rh, or lower the temperature.

  • Epimerization: If the trans isomer increases over time, the product is equilibrating. Stop the reaction immediately upon consumption of starting material.

  • Salt Formation: The product 3-hydroxypiperidine is an amino alcohol. It can chelate metals. Ensure acidic workup or EDTA wash if metal leaching is suspected.

Safety Considerations

  • High Pressure: Ensure autoclave is rated for 100 bar if using Protocol A. Use a burst disk.

  • Pyrophoric Catalysts: PtO₂, Pd/C, and Rh/C can ignite methanol vapors in air. Always wet the catalyst with water or add it under nitrogen.

  • Hydrogen: H₂ is explosive over a wide range (4–75%). Ground all equipment to prevent static discharge.

References

  • Reddymasu, S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Glorius, F., et al. (2024). "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). "Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes." Link

  • Charette, A. B., et al. (2014). "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines." Beilstein Journal of Organic Chemistry. Link

  • Zhou, Y. G., et al. (2015).[3] "Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts." Organic Letters. Link

Sources

Method

Application Note: Protecting-Group-Free Stereoselective Synthesis of 2-Methylpiperidin-3-ol

Executive Summary This application note details a high-efficiency, protecting-group-free (PGF) protocol for the synthesis of 2-methylpiperidin-3-ol (CAS: 13347-42-7) via the heterogeneous catalytic hydrogenation of 2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, protecting-group-free (PGF) protocol for the synthesis of 2-methylpiperidin-3-ol (CAS: 13347-42-7) via the heterogeneous catalytic hydrogenation of 2-methylpyridin-3-ol .

Traditional synthetic routes for substituted piperidines often employ N-protection (e.g., Boc, Cbz) to mitigate catalyst poisoning or side reactions. However, this adds two synthetic steps (protection and deprotection), reducing atom economy and increasing waste. This guide demonstrates a direct "one-pot" reduction using Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) in acidic media. This method prioritizes the cis-diastereomer (kinetic product) through stereocontrolled syn-addition of hydrogen.

Key Advantages
  • Atom Economy: >95% (No protecting group waste).

  • Step Count: 1 step (vs. 3 steps in protected routes).

  • Stereocontrol: High cis-selectivity (>9:1 dr) achievable under optimized conditions.

Scientific Foundation & Mechanism

The Challenge of Stereocontrol

The reduction of 2-methylpyridin-3-ol generates two chiral centers at C2 and C3.

  • Cis-isomer ((2R,3S) / (2S,3R)): The result of syn-addition of hydrogen across the pyridine face. This is the kinetic product.

  • Trans-isomer ((2R,3R) / (2S,3S)): The thermodynamic product, often favored by higher temperatures or isomerization post-reduction.

Mechanistic Pathway

The reaction proceeds via the protonation of the pyridine nitrogen in acetic acid, forming a pyridinium salt. This activates the ring toward hydrogenation. The metal catalyst (Rh or Pt) adsorbs the pyridinium species flat against the surface. Hydrogen is delivered from the metal surface to the bottom face of the ring (syn-delivery), forcing the C2-methyl and C3-hydroxyl groups into a cis relationship relative to the ring plane.

Mechanism cluster_0 Activation cluster_1 Heterogeneous Catalysis SM 2-Methylpyridin-3-ol Salt Pyridinium Acetate (Activated Species) SM->Salt Protonation Acid Acetic Acid (AcOH) Acid->Salt Ads Adsorption on Rh/Pt Surface Salt->Ads Coordination Intermediate Partially Reduced Intermediates Ads->Intermediate + 2 H2 H2 H2 (Syn-Addition) H2->Ads Product Cis-2-Methylpiperidin-3-ol (Major Product) Intermediate->Product + 1 H2 (Final Step)

Figure 1: Mechanistic pathway for the acid-mediated hydrogenation of hydroxypyridines. The protonation step prevents catalyst poisoning by the basic nitrogen.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 2-Methylpyridin-3-ol (99%)Starting Material
Catalyst 5% Rh/Al₂O₃ or PtO₂ (Adams' Cat)Hydrogenation Catalyst
Solvent Glacial Acetic AcidSolvent & Activator
Reagent Hydrogen Gas (H₂)Reductant
Equipment Parr Shaker or High-Pressure AutoclaveReaction Vessel
Protocol: Cis-Selective Hydrogenation

Safety Note: 2-Methylpyridin-3-ol is corrosive and causes serious eye damage.[1] Hydrogen gas is highly flammable. Perform all operations in a fume hood and use a blast shield for high-pressure reactors.

Step 1: Reaction Setup[2]
  • Dissolution: In a glass liner suitable for the autoclave, dissolve 10.9 g (100 mmol) of 2-methylpyridin-3-ol in 100 mL of glacial acetic acid.

    • Note: Acetic acid is critical. Using neutral solvents (MeOH/EtOH) often leads to catalyst poisoning by the free amine or incomplete reduction.

  • Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃ (10 wt% loading relative to substrate) or 0.5 g of PtO₂.

    • Caution: Dry catalysts can ignite solvent vapors. Add the catalyst to the liquid under a gentle stream of nitrogen (inerting).

Step 2: Hydrogenation[3]
  • Sealing: Place the liner in the autoclave/Parr shaker.

  • Purging: Purge the vessel 3 times with Nitrogen (N₂) to remove oxygen, then 3 times with Hydrogen (H₂).

  • Reaction: Pressurize to 50–60 psi (3.5–4 bar) with H₂. Shake/stir at Room Temperature (20–25°C) .

    • Optimization: Heating to >50°C increases reaction rate but may degrade cis:trans selectivity (thermodynamic isomerization). Keep at RT for maximum cis content.

  • Monitoring: The reaction typically consumes the theoretical amount of hydrogen within 4–8 hours . Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH; stain with Ninhydrin).

Step 3: Workup (Isolation of Free Base)
  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with 20 mL acetic acid.

    • Safety: Do not let the spent catalyst dry out; keep it wet to prevent pyrophoric ignition.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove most acetic acid, yielding a viscous acetate salt.

  • Basification: Dissolve the residue in 30 mL water. Cool to 0°C. Slowly add 50% NaOH or solid KOH until pH > 12.

    • Why: This liberates the free amine from the acetate salt.

  • Extraction: Extract the aqueous layer continuously with Chloroform (CHCl₃) or DCM (3 x 50 mL).

    • Tip: Hydroxypiperidines are water-soluble. Continuous liquid-liquid extraction or "salting out" with NaCl improves yield.

  • Drying: Dry organic phase over anhydrous Na₂SO₄, filter, and evaporate.

Step 4: Purification
  • Distillation: The crude oil can be distilled under vacuum (bp approx. 80–85°C at 2 mmHg) to yield the pure product.

  • Recrystallization: If the product solidifies (melting point ~90°C), recrystallize from Acetone/Ether or Hexane/Ethyl Acetate to enrich the cis-isomer.

Workflow Visualization

Workflow Start Start: 2-Methylpyridin-3-ol + AcOH CatLoad Add Catalyst (Rh/Al2O3 or PtO2) Start->CatLoad React Hydrogenation 50 psi H2, RT, 8h CatLoad->React Filter Filter Catalyst (Celite) React->Filter Basify Basify to pH 12 (NaOH/H2O) Filter->Basify Filtrate (Acetate Salt) Extract Extraction (CHCl3 or DCM) Basify->Extract Free Base Pure Final Product 2-Methylpiperidin-3-ol Extract->Pure Distillation/Cryst.

Figure 2: Operational workflow for the protecting-group-free synthesis.

Analytical Validation

To confirm the identity and stereochemistry of the product, use ¹H NMR (Chloroform-d) .

FeatureCis-Isomer (Target)Trans-Isomer (Minor)
H-2 Coupling Small coupling constant (J ~ 2-4 Hz) between H2 and H3 due to gauche relationship (equatorial-axial).Large coupling constant (J ~ 9-11 Hz) if H2/H3 are trans-diaxial.
C-2 Methyl Shift Typically shielded relative to trans.Typically deshielded.
Physical State Solid (MP: 91-93°C)Often liquid or lower MP.

Quality Criteria:

  • Purity: >98% by GC/MS.

  • Diastereomeric Ratio (dr): >90:10 (cis:trans) expected with Rh catalyst at RT.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or low H₂ pressure.Use fresh catalyst. Ensure acetic acid is used (protonation protects the catalyst). Increase pressure to 100 psi.
Low Cis-Selectivity Temperature too high.Maintain reaction temperature < 30°C. High temps favor the thermodynamic trans isomer.
Low Yield Product lost in aqueous phase.The product is highly polar. Saturate the aqueous layer with NaCl before extraction or use continuous extraction.
Catalyst Ignition Dry catalyst exposed to H₂/Solvent.Always wet the catalyst with a small amount of acetic acid under inert gas (N₂) before adding the bulk solvent.

References

  • PubChem. (2025).[1] 2-Methylpyridin-3-ol Compound Summary. National Library of Medicine. [Link]

  • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. U.S. Patent No.[4] 3,408,354.[4] U.S. Patent and Trademark Office.

  • University of Liverpool. (2018). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Liverpool Repository. [Link]

Sources

Application

A Comprehensive Guide to the Scalable Synthesis of 2-Methylpiperidin-3-ol Hydrochloride: From Mechanistic Insights to Pilot Plant Protocol

An Application Note for the Scale-Up Synthesis of 2-Methylpiperidin-3-ol Hydrochloride Authored by a Senior Application Scientist Abstract This application note provides a detailed and scalable protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-Methylpiperidin-3-ol Hydrochloride

Authored by a Senior Application Scientist

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 2-Methylpiperidin-3-ol hydrochloride, a crucial building block in the pharmaceutical industry. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, the rationale for procedural choices, and the critical safety considerations inherent in scaling up chemical reactions. We present a robust methodology centered on the catalytic hydrogenation of 2-methyl-3-pyridinol, offering a comprehensive workflow from reactor setup to the isolation and characterization of the final, high-purity product. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex heterocyclic intermediates.

Introduction and Strategic Overview

2-Methylpiperidin-3-ol is a valued chiral scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its hydrochloride salt offers enhanced stability and solubility, making it an ideal form for storage and further synthetic transformations. The transition from laboratory-scale synthesis to a pilot or industrial scale introduces significant challenges, including thermal management, mass transport limitations, and heightened safety risks. Therefore, a well-designed, robust, and safe process is paramount.

The selected synthetic strategy involves the catalytic hydrogenation of commercially available 2-methyl-3-pyridinol. This approach is favored for its atom economy, relatively clean reaction profile, and amenability to scale-up. The process can be broadly categorized into three key stages:

  • Catalytic Hydrogenation: Reduction of the pyridine ring of 2-methyl-3-pyridinol to the corresponding piperidine.

  • Work-up and Isolation: Separation of the product from the catalyst and reaction medium.

  • Salt Formation: Conversion of the free base to the stable hydrochloride salt.

This guide will provide a detailed protocol for each stage, underpinned by a discussion of the chemical principles at play.

The Chemistry: Mechanism and Stereoselectivity

The core of this synthesis is the heterogeneous catalytic hydrogenation of a substituted pyridine.

Reaction Scheme

The overall transformation is as follows:

Mechanism of Catalytic Hydrogenation

The hydrogenation of the pyridine ring is a complex process that occurs on the surface of a heterogeneous catalyst, typically a noble metal such as platinum or rhodium. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

  • Adsorption: Both the pyridine substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring, leading to a series of partially and fully saturated intermediates.

  • Desorption: The final product, 2-methylpiperidin-3-ol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The use of an acidic solvent like acetic acid can protonate the pyridine nitrogen, facilitating its reduction.

Stereochemical Considerations

The hydrogenation of 2-methyl-3-pyridinol can result in the formation of two diastereomers: cis-2-methylpiperidin-3-ol and trans-2-methylpiperidin-3-ol. The stereochemical outcome is largely influenced by the interaction of the substrate with the catalyst surface. Typically, catalytic hydrogenation of substituted pyridines under acidic conditions favors the formation of the cis isomer, where both the methyl and hydroxyl groups are on thesame side of the piperidine ring. This is because the pyridine ring tends to adsorb onto the catalyst surface on its less sterically hindered face, leading to the delivery of hydrogen from that face.

Safety First: A Comprehensive Hazard Analysis

Scaling up this synthesis requires a stringent adherence to safety protocols. The following hazards must be addressed:

  • Flammable Solvents: The process may use flammable solvents. All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[1][2] The reaction should be conducted in a well-ventilated area, away from ignition sources.[1][2]

  • High-Pressure Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. The high-pressure reactor must be certified for the intended operating pressure and regularly inspected. Proper venting and pressure relief systems are mandatory.

  • Corrosive Reagents: Acetic acid and hydrochloric acid are corrosive and can cause severe burns.[3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.[3]

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly when dry and finely divided, can be pyrophoric and ignite spontaneously upon exposure to air. The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry out completely during filtration.

  • Product Hazards: The final product and intermediates may be harmful if swallowed, in contact with skin, or if inhaled.[1] Work should be conducted in a chemical fume hood.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a nominal 100 g scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Methyl-3-pyridinol1121-78-4109.13100 gStarting material
Glacial Acetic Acid64-19-760.051 LSolvent
Platinum(IV) oxide (PtO₂)1314-15-4227.085 g (5 mol%)Catalyst
Hydrogen Gas (H₂)1333-74-02.02~70 barReducing agent
Sodium Hydroxide (NaOH)1310-73-240.00As requiredFor neutralization
Dichloromethane (DCM)75-09-284.933 x 500 mLExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As requiredDrying agent
Diethyl Ether60-29-774.121 LSolvent for salt formation
Hydrochloric Acid (in diethyl ether)7647-01-036.46As requiredFor salt formation
Equipment
  • 2 L High-Pressure Autoclave/Hydrogenator (e.g., Parr reactor) with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature probe.

  • Large Büchner funnel and filter flask for catalyst filtration.

  • Large separatory funnel (2 L).

  • Rotary evaporator.

  • Mechanical stirrer and large reaction vessel for salt formation.

  • Vacuum oven for drying the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Salt Formation Reactor_Setup Reactor Setup & Purge Charging Charge Reagents: 2-Methyl-3-pyridinol, Acetic Acid, PtO₂ Reactor_Setup->Charging Hydrogenation Hydrogenation: ~70 bar H₂, 60-70°C Charging->Hydrogenation Monitoring Monitor H₂ Uptake Hydrogenation->Monitoring Cool_Vent Cool & Vent Reactor Monitoring->Cool_Vent Reaction Complete Catalyst_Filtration Catalyst Filtration (under N₂) Cool_Vent->Catalyst_Filtration Neutralization Neutralize with NaOH Catalyst_Filtration->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Dissolve Dissolve Free Base in Diethyl Ether Drying_Concentration->Dissolve Isolated Free Base Precipitation Add HCl in Ether Dissolve->Precipitation Filtration Filter Product Precipitation->Filtration Drying Wash & Dry Filtration->Drying

Caption: Overall workflow for the synthesis of 2-Methylpiperidin-3-ol hydrochloride.

Step-by-Step Synthesis Protocol

Stage 1: Catalytic Hydrogenation

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Seal the reactor and purge it several times with nitrogen gas to remove any residual air.

  • Charging the Reactor: Under a gentle stream of nitrogen, carefully charge the reactor with glacial acetic acid (1 L), followed by 2-methyl-3-pyridinol (100 g). Finally, add the Platinum(IV) oxide catalyst (5 g). Note: The catalyst is added last to minimize its time in the acidic medium before the reaction starts.

  • Sealing and Purging: Seal the reactor securely. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen to approximately 70 bar (1000 psi). Begin stirring and heat the reactor to 60-70°C. The reaction is exothermic, so monitor the temperature carefully. The reaction progress can be monitored by the uptake of hydrogen from the gas cylinder. The reaction is typically complete within 6-10 hours.[4]

  • Completion and Cooldown: Once hydrogen uptake ceases, maintain the reaction conditions for another hour to ensure complete conversion. Turn off the heating and allow the reactor to cool to room temperature.

Stage 2: Work-up and Isolation of the Free Base

  • Venting and Purging: Carefully and slowly vent the excess hydrogen from the reactor in a well-ventilated area. Purge the reactor with nitrogen gas three times.

  • Catalyst Filtration: Open the reactor and, under a nitrogen blanket, carefully decant the reaction mixture through a pad of Celite in a Büchner funnel to filter off the PtO₂ catalyst. Caution: The catalyst may be pyrophoric. Do not allow it to dry completely. Quench the catalyst on the filter paper with water immediately after filtration. Rinse the reactor with a small amount of acetic acid and pass it through the filter to ensure complete transfer.

  • Neutralization: Transfer the filtrate to a large beaker or flask equipped with a mechanical stirrer, and cool it in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide with vigorous stirring to neutralize the acetic acid. Monitor the pH, aiming for a final pH of 10-12. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the neutralized aqueous mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane (3 x 500 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-methylpiperidin-3-ol as an oil.

Stage 3: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-methylpiperidin-3-ol oil in diethyl ether (1 L) in a large flask equipped with a mechanical stirrer.

  • Precipitation: While stirring vigorously, slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for an additional hour at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 200 mL) to remove any residual impurities. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
¹H NMR Peaks corresponding to the piperidine ring protons and the methyl group.
¹³C NMR Signals corresponding to the six carbon atoms of the molecule.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the free base (m/z = 116.1).
Purity (HPLC) >98%

Process Optimization and Discussion

For a successful and efficient scale-up, several parameters can be optimized:

  • Catalyst Selection: While PtO₂ is effective, other catalysts like rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) can also be used.[5][6] Rhodium-based catalysts may offer higher activity and selectivity under milder conditions, potentially reducing reaction time and temperature.[5][6]

  • Solvent Choice: Acetic acid serves as both a solvent and a proton source to activate the pyridine ring. Other protic solvents like 2,2,2-trifluoroethanol (TFE) have also been shown to be effective for pyridine hydrogenations, sometimes under milder conditions.[5]

  • Pressure and Temperature: Increasing hydrogen pressure generally increases the reaction rate. However, this is limited by the pressure rating of the equipment. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

  • Purification: For large-scale production, purification by recrystallization is often more cost-effective and scalable than column chromatography.[7] The formation of the hydrochloride salt itself is an excellent purification step, as it allows for the selective precipitation of the product from the solution of impurities.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Methylpiperidin-3-ol hydrochloride. By understanding the underlying chemical principles, adhering to strict safety protocols, and considering key optimization parameters, researchers and process chemists can confidently and efficiently produce this valuable pharmaceutical intermediate on a larger scale. The provided workflow and rationale are designed to serve as a foundational guide for further process development and optimization.

References

  • ResearchGate, Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]

  • International Journal of Research in Pharmacy and Science, Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Organic Syntheses, The crude reaction mixture is poured onto the silica gel plug. [Link]

  • ResearchGate, Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Link]

  • MDPI, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents, Hydrogen
  • Royal Society of Chemistry, Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • ResearchGate, Hydrogenation of alcohol pyridines with Rh₂O₃ catalyst. [Link]

Sources

Method

Advanced Derivatization of 2-Methylpiperidin-3-ol: A Strategic Guide for Pharmaceutical Intermediates

Executive Summary & Strategic Importance 2-Methylpiperidin-3-ol is a "privileged scaffold" in medicinal chemistry, serving as the chiral core for a class of high-affinity Neurokinin-1 (NK1) receptor antagonists, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Methylpiperidin-3-ol is a "privileged scaffold" in medicinal chemistry, serving as the chiral core for a class of high-affinity Neurokinin-1 (NK1) receptor antagonists, including L-733,060 , CP-99,994 , and their analogs. The scaffold's value lies in its ability to lock substituents into specific spatial conformations, critical for binding to G-protein coupled receptors (GPCRs).

This guide moves beyond basic textbook synthesis, focusing on the chemoselective and stereoselective derivatization required for high-value pharmaceutical intermediates. We address the primary challenge: differentiating the reactivity of the secondary amine (N1) and the secondary alcohol (O3) while maintaining the integrity of the chiral centers at C2 and C3.

Core Challenges Addressed:
  • Regioselectivity: Controlling N- vs. O-alkylation.

  • Stereochemical Integrity: Preventing epimerization at C2 (alpha to nitrogen) during oxidation or strong base treatment.

  • Scalability: Moving from medicinal chemistry scale (mg) to process scale (kg).

Strategic Decision Matrix

Before initiating synthesis, select the workflow based on your target moiety. The following decision tree outlines the optimal pathway to avoid common protecting group pitfalls.

DerivatizationStrategy Start Starting Material: 2-Methylpiperidin-3-ol Decision Target Modification? Start->Decision RouteA Route A: O-Functionalization (e.g., Ether/Ester analogs) Decision->RouteA Modify Oxygen RouteB Route B: N-Functionalization (e.g., N-Benzyl, N-Acyl) Decision->RouteB Modify Nitrogen RouteC Route C: C3-Modification (e.g., Ketone, Fluorine) Decision->RouteC Modify Core StepA1 1. N-Boc Protection (Mandatory to prevent quat. salts) RouteA->StepA1 StepB1 1. Reductive Amination (Aldehyde + STAB) RouteB->StepB1 StepB2 Alternative: N-Alkylation (R-X + Weak Base) RouteB->StepB2 StepC1 1. N-Protection (Boc/Cbz) RouteC->StepC1 StepA2 2. O-Alkylation (NaH / Ar-CH2-Br) StepA1->StepA2 StepA3 3. N-Deprotection (TFA or HCl) StepA2->StepA3 StepC2 2. Oxidation (Swern/DMP) or Deoxofluorination (DAST) StepC1->StepC2

Figure 1: Strategic workflow for the selective functionalization of 2-methylpiperidin-3-ol.

Protocol A: Selective O-Alkylation (The L-733,060 Route)

This protocol describes the synthesis of the core ether linkage found in NK1 antagonists. Direct alkylation of the amino-alcohol is not recommended due to the higher nucleophilicity of the nitrogen, which leads to mixtures of N-alkyl, O-alkyl, and quaternary ammonium salts.

Mechanism & Rationale[1][2][3][4][5]
  • N-Protection: The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic alkylation conditions (NaH/DMF) and ease of removal.

  • O-Alkylation: Requires a strong base (Sodium Hydride) to deprotonate the secondary alcohol (pKa ~17). The reaction follows an SN2 mechanism.

  • Stereochemistry: The configuration at C2 and C3 is retained.

Step-by-Step Procedure
Step 1: N-Boc Protection
  • Dissolve (2S,3S)-2-methylpiperidin-3-ol (1.0 equiv) in DCM (10 mL/g).

  • Add Et3N (1.5 equiv) followed by Boc2O (1.1 equiv) at 0 °C.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is not UV active unless derivatized).

  • Workup: Wash with 1M citric acid, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate.

    • Yield Target: >95% (Colorless oil/solid).

Step 2: O-Alkylation (Critical Step)

Reagent: 3,5-bis(trifluoromethyl)benzyl bromide (L-733,060 sidechain).

  • Prepare a suspension of NaH (60% in oil, 1.5 equiv) in anhydrous DMF (5 mL/g of substrate) under Argon at 0 °C.

  • Add the N-Boc-2-methylpiperidin-3-ol (from Step 1, dissolved in minimal DMF) dropwise. Gas evolution (H2) will occur.[1]

  • Stir at 0 °C for 30 mins to ensure complete alkoxide formation.

  • Add the benzyl bromide derivative (1.2 equiv) dropwise.

  • Warm to room temperature and stir for 3–12 hours.

  • Quench carefully with water (exothermic!). Extract with EtOAc (3x).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The bulky Boc group and the methyl group at C2 may slow down the reaction due to steric hindrance; heating to 40-50 °C may be required for bulky electrophiles.

Step 3: N-Deprotection
  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir for 1–2 hours.

  • Free Base Formation: Evaporate volatiles. Redissolve in DCM and wash with sat. NaHCO3.

    • Result: (2S,3S)-3-((3,5-bis(trifluoromethyl)phenyl)methoxy)-2-methylpiperidine (L-733,060 analog).

Protocol B: Selective N-Functionalization

When the target is N-derivatization, protection of the hydroxyl group is generally unnecessary if using reductive amination or controlled alkylation.

Method: Reductive Amination (Preferred)

This method avoids over-alkylation to the quaternary ammonium salt, a common issue with direct alkyl halides.

  • Mix 2-methylpiperidin-3-ol (1.0 equiv) and the desired Aldehyde (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir for 30 mins.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Stir overnight at room temperature.

  • Quench with sat. NaHCO3.

    • Chemo-selectivity: The hydride reagent reduces the iminium ion (formed at N) much faster than it reacts with the aldehyde or the alcohol.

Protocol C: Oxidation to Piperidin-3-one

Converting the alcohol to a ketone allows for subsequent Grignard additions or reductive aminations to invert stereochemistry.

Critical Warning: The C2 position is alpha to both the nitrogen and the carbonyl. It is highly acidic and prone to epimerization (racemization) under basic conditions.

Comparison of Oxidation Methods
MethodReagentsRisk of EpimerizationSuitability
Swern DMSO, (COCl)2, Et3N, -78°CLow Recommended for chiral substrates.
Dess-Martin DMP, DCM, RTLow-MediumGood alternative; easier handling.
Jones CrO3, H2SO4HighAvoid. Acidic conditions + water promote hydrate formation/scrambling.
PCC/PDC Pyridinium chromatesMediumDifficult workup (Cr waste).
Swern Oxidation Protocol (Optimized for Chiral Piperidines)
  • Protect N first (Boc or Cbz) to prevent N-oxidation.

  • Cool oxalyl chloride (1.5 equiv) in DCM to -78 °C.

  • Add DMSO (2.5 equiv) dropwise. Stir 15 mins.

  • Add N-protected-2-methylpiperidin-3-ol (1.0 equiv) in DCM dropwise. Stir 30 mins at -78 °C.

  • Add Et3N (5.0 equiv) dropwise.

  • Warm to 0 °C over 1 hour.

  • Quench with sat. NH4Cl.

    • Note: Keep the base addition cold to minimize enolization and loss of stereochemistry at C2.

Visualizing the L-733,060 Pathway

The following diagram illustrates the specific synthesis of the NK1 antagonist core, highlighting the stereochemical retention.

L733060_Synthesis SM (2S,3S)-2-Methylpiperidin-3-ol (Cis-isomer) Prot N-Boc Intermediate (Stable to base) SM->Prot SM->Prot Step 1 Ether O-Alkylated Intermediate (Stereochemistry Retained) Prot->Ether Prot->Ether Step 2 Final L-733,060 Core (Active Antagonist) Ether->Final Ether->Final Step 3 Reagent1 Boc2O, Et3N (N-Protection) Reagent2 NaH, Ar-CH2-Br (O-Alkylation) Reagent3 TFA/DCM (Deprotection)

Figure 2: Synthetic pathway for the L-733,060 core, emphasizing the protection-alkylation-deprotection sequence.

Troubleshooting & Quality Control

Common Pitfalls
  • Incomplete O-Alkylation: The secondary alcohol is sterically hindered by the adjacent methyl group and the N-protecting group.

    • Solution: Use a catalytic amount of TBAI (Tetrabutylammonium iodide) or switch solvent to THF/DMF mixtures to boost reactivity.

  • Epimerization at C2: Occurs if the N-protecting group is an amide (e.g., Acetyl) and strong base is used, or during oxidation.

    • Solution: Use Carbamates (Boc/Cbz) which reduce the acidity of the alpha-proton compared to amides.

  • Rotamers in NMR: N-Boc/Cbz compounds often appear as broad signals or doublets in NMR due to restricted rotation.

    • Validation: Run NMR at elevated temperature (50 °C) to coalesce peaks for confirmation.

Analytical Checkpoints
  • HPLC: Use a Chiral Column (e.g., Chiralcel OD-H) to verify enantiomeric excess (ee) after major steps.

  • NMR: Check the coupling constant (

    
    ) between H2 and H3 to confirm cis/trans relationship (
    
    
    
    ~ 2-5 Hz vs
    
    
    ~ 8-10 Hz for piperidines, though ring distortion can affect this).

References

  • Synthesis of L-733,060: Hale, J. J., et al. "Potent, orally active, nonpeptide neurokinin-1 receptor antagonists based on a 2-phenylpiperidine scaffold." Journal of Medicinal Chemistry 41.23 (1998): 4607-4614. Link

  • Stereoselective Synthesis: Cossy, J., et al. "Synthesis of Two Neurokinin NK1 Receptor Antagonists: (+)-L-733,060 and (-)-L-733,061." Heterocycles 84.2 (2012). Link

  • Oxidation Protocols: Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis 1981.03 (1981): 165-185. Link

  • NK1 Antagonist Pharmacology: Kramer, M. S., et al. "Distinct mechanism for antidepressant activity by blockade of central substance P receptors." Science 281.5383 (1998): 1640-1645. Link

  • General Piperidine Functionalization: Aggarwal, V. K., et al. "Lithiation-substitution of N-Boc-2-phenylpiperidine: control of stereochemistry." Chemical Communications 1 (1998): 87-88. Link

Sources

Application

Application Notes and Protocols for Handling Hygroscopic Amine Hydrochloride Salts in the Laboratory

Abstract Amine hydrochloride salts are ubiquitous in pharmaceutical and chemical research, prized for their increased stability and solubility compared to the free base.[1] However, a significant portion of these salts a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochloride salts are ubiquitous in pharmaceutical and chemical research, prized for their increased stability and solubility compared to the free base.[1] However, a significant portion of these salts are hygroscopic, readily absorbing moisture from the atmosphere. This hygroscopicity presents considerable challenges in the laboratory, leading to physical changes like clumping and deliquescence, chemical degradation, and critically, inaccurate measurements for experiments.[2][3][4] This guide provides a comprehensive overview of the principles and best practices for handling hygroscopic amine hydrochloride salts, ensuring experimental integrity and the longevity of these valuable compounds.

The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment.[5] For amine hydrochloride salts, this can lead to a cascade of undesirable effects:

  • Inaccurate Weighing: The absorption of water artificially inflates the mass of the compound, leading to the preparation of solutions with lower than intended concentrations.[2][6]

  • Physical State Alteration: Moisture absorption can cause the crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making handling and accurate dispensing difficult.[2][7]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the salt.[2][8]

  • Altered Physicochemical Properties: Water content can influence the solubility, dissolution rate, and other critical properties of the active pharmaceutical ingredient (API) or research compound.[8][9]

The extent of hygroscopicity can vary significantly between different amine hydrochloride salts and is influenced by environmental factors such as relative humidity (RH) and temperature.[9]

Foundational Principles for Handling and Storage

The cornerstone of successfully managing hygroscopic amine hydrochloride salts is the rigorous exclusion of atmospheric moisture at every step. This can be achieved through a combination of proper storage and specialized handling techniques.

Storage: The First Line of Defense

Proper storage is paramount to preserving the integrity of hygroscopic salts.

  • Primary Container: Always store hygroscopic salts in their original, tightly sealed containers. After opening, ensure the cap is securely fastened immediately after use. For frequently accessed materials, consider aliquoting the bulk compound into smaller, single-use vials under a dry, inert atmosphere to minimize exposure of the entire stock.[2]

  • Secondary Containment (Desiccators): A desiccator is an essential tool for storing hygroscopic materials.[10][11] It provides a low-humidity environment through the use of a desiccant.[10]

Desiccant Properties Regeneration
Silica Gel (indicating) Contains a moisture indicator (e.g., cobalt chloride) that changes color when saturated.Heat in an oven at 120°C until the original color returns.[10]
Molecular Sieves Provides superior performance in low-humidity environments.[5]Heat in a muffle furnace at high temperatures (follow manufacturer's instructions).
Drierite® (Anhydrous Calcium Sulfate) A common and effective desiccant.Heat in an oven at 210-230°C for 1-2 hours.

Table 1: Common Laboratory Desiccants

Best Practices for Desiccator Use:

  • Ensure the desiccator seal is clean and properly greased to maintain an airtight environment.[10]

  • Regularly check and regenerate or replace the desiccant as needed.[10][12]

  • Allow hot items to cool to room temperature before placing them in a desiccator to prevent pressure changes that could compromise the seal.[6][11]

Controlled Environments for Handling

For highly sensitive amine hydrochloride salts, handling in the open laboratory environment is often insufficient. In these cases, a controlled atmosphere is necessary.

  • Glove Boxes: A glove box provides an isolated environment where the atmosphere can be replaced with a dry, inert gas such as nitrogen or argon.[13][14][15][16] This is the gold standard for handling extremely hygroscopic or air-sensitive materials.[17][18] Glove boxes allow for the manipulation of compounds in a moisture-free and oxygen-free environment, which is crucial for maintaining their integrity.[13][16]

  • Glove Bags: For less frequent needs or when a full glove box is not available, a glove bag offers a more economical, portable solution for creating a controlled, inert atmosphere.

Protocols for Accurate Weighing and Solution Preparation

Accurate weighing is the most critical step that is compromised by hygroscopicity. The following protocols are designed to mitigate moisture absorption during this process.

Weighing Protocol: A Step-by-Step Guide
  • Preparation:

    • Minimize the humidity in the balance room if possible.

    • Ensure all glassware (weighing boat, vials, etc.) and spatulas are scrupulously clean and dry.

    • Allow the container of the hygroscopic salt to equilibrate to the ambient temperature of the balance room before opening to prevent condensation.

  • Weighing by Difference (Recommended):

    • Place a clean, dry, and sealed vial containing the hygroscopic salt on the analytical balance and record the mass.

    • Quickly remove the desired amount of the salt and transfer it to the receiving flask.

    • Immediately reseal the vial and reweigh it. The difference in mass is the amount of salt transferred.

  • Direct Weighing (for less sensitive compounds):

    • Place a weighing boat on the tared analytical balance.

    • Quickly open the container of the hygroscopic salt, transfer the desired amount to the weighing boat, and record the mass.[2]

    • Immediately close the primary container.

    • Promptly transfer the weighed salt to the solvent.

  • Handling in a Controlled Environment:

    • For highly hygroscopic salts, perform all weighing operations inside a glove box with a controlled, dry atmosphere.[19][20]

Solution Preparation Protocol
  • Solvent Preparation: Use anhydrous solvents to prevent the introduction of water into the system.

  • Dissolution: Add the weighed hygroscopic salt to the anhydrous solvent in the receiving flask.

  • Mixing: Stopper the flask and mix thoroughly until the salt is completely dissolved.

  • Storage: Store the resulting solution in a tightly sealed container, protected from light if necessary.

Verification of Water Content: Ensuring Accuracy

For critical applications, especially in drug development and quantitative analysis, it is essential to determine the water content of the hygroscopic amine hydrochloride salt.

Karl Fischer Titration: The Gold Standard

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[21][22][23] It is based on a stoichiometric reaction between iodine and water.[22] Both volumetric and coulometric KF titration methods are available, with the coulometric method being particularly suited for samples with very low water content.[24][25]

Experimental Workflow for Karl Fischer Titration:

Karl_Fischer_Workflow cluster_prep Sample Preparation cluster_analysis KF Titration cluster_results Data Analysis Start Start Weigh Accurately weigh sample in a sealed container Start->Weigh Inject Inject sample into titration cell Weigh->Inject Titrate Titrate with KF reagent Inject->Titrate Endpoint Detect endpoint (potentiometric) Titrate->Endpoint Calculate Calculate water content (e.g., in ppm or %) Endpoint->Calculate Report Report results Calculate->Report Hygroscopic_Salt_Decision_Tree Start New Amine Hydrochloride Salt CheckSDS Consult Safety Data Sheet (SDS) for hygroscopicity information Start->CheckSDS IsHygroscopic Is the salt hygroscopic? CheckSDS->IsHygroscopic NonHygroscopic Handle with standard laboratory practices IsHygroscopic->NonHygroscopic No AssessSensitivity Assess level of sensitivity IsHygroscopic->AssessSensitivity Yes LowSensitivity Store in tightly sealed container. Use desiccator. Weigh quickly. AssessSensitivity->LowSensitivity Low to Moderate HighSensitivity Store in tightly sealed container. Use desiccator. Handle in glove box. AssessSensitivity->HighSensitivity High CriticalApplication Is this for a critical (e.g., GMP, quantitative) application? LowSensitivity->CriticalApplication HighSensitivity->CriticalApplication NonCritical Proceed with experiment CriticalApplication->NonCritical No DetermineWater Determine water content (e.g., Karl Fischer titration) CriticalApplication->DetermineWater Yes CorrectWeight Correct for water content in calculations DetermineWater->CorrectWeight ProceedCorrected Proceed with experiment using corrected weight CorrectWeight->ProceedCorrected

Caption: Decision-making guide for handling amine hydrochloride salts.

Conclusion

The hygroscopic nature of many amine hydrochloride salts presents a significant but manageable challenge in the laboratory. By understanding the principles of moisture absorption and implementing a systematic approach to storage, handling, and verification, researchers can ensure the accuracy and reproducibility of their experiments. The protocols and guidelines presented in this application note provide a robust framework for maintaining the integrity of these important compounds, ultimately contributing to higher quality research and development outcomes.

References

  • What Is Karl Fischer Titr
  • Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. Sigma-Aldrich.
  • Karl Fischer titr
  • What is a Glove Box? | VITTA Education.
  • Karl Fischer water content titr
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH.
  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review.
  • Laboratory Glove Box: Definition, Types & Functions - MRC Lab. MRC Lab.
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. GenFollower.
  • Laboratory Glove Box – The Full and Complete Guide. Laboteq.
  • Glove Boxes: Isolation & Containment Chambers | Terra Universal. Terra Universal.
  • Safely handling air-sensitive products - Cleanroom Technology. Cleanroom Technology.
  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Rel
  • Desiccator Maintenance: How To Extend The Life Of Glass And Polypropylene Models. LabChoice Australia.
  • Lab Desiccator Guide | What Is A Desiccator? - Boekel Scientific. Boekel Scientific.
  • drying the water out of hygroscopic crystals - Sciencemadness.org. Sciencemadness Discussion Board.
  • How to weigh a higroscopic substance - Chromatography Forum.
  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Ibis Scientific, LLC.
  • Moisture Sorption Analysis of Pharmaceuticals - TA Instruments. TA Instruments.
  • Complete Guide to Pyrex Vacuum Desic
  • Ammonium Chloride Corrosion | PDF | W
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem. BenchChem.
  • Weighing Reactants and Reagents - Department of Chemistry : University of Rochester. University of Rochester.
  • Bulk Material Weighing Systems - How to Maximize Accuracy - Sterling Systems. Sterling Systems & Controls, Inc.
  • Complete Guide to the Use of Desiccator in Laboratory Experiments - Glassment. Glassment.
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applic
  • How to Measure Moisture Content in Pharmaceuticals - Mettler Toledo. Mettler Toledo.
  • Ammonium chloride drying. Changzhou KODI Machinery Co., Ltd.
  • Moisture Sorption Characteristics in Pharmaceutical M
  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum.
  • How to Store Reagents - Department of Chemistry : University of Rochester. University of Rochester.
  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. Reddit.
  • diethylamine hydrochloride synthesis question. - Sciencemadness Discussion Board. Sciencemadness.org.
  • How to isolate a very hygroscopic salt (as presipitate)
  • US4269665A - Drying quaternary ammonium compounds - Google Patents.
  • How do you handle hygroscopic salts? - HepatoChem.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Implications of Deliquescence in Food and Pharmaceutical Products.
  • Deliquescence of pharmaceutical systems - PubMed.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. Semantic Scholar.
  • Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere | Request PDF - ResearchGate.
  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.

Sources

Method

Preparation of free base 2-Methylpiperidin-3-ol from hydrochloride salt

Application Note: Strategic Liberation of Free Base 2-Methylpiperidin-3-ol from Hydrochloride Salt Executive Summary This guide details the isolation of 2-Methylpiperidin-3-ol (CAS: 4766-56-7) as a free base from its hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Liberation of Free Base 2-Methylpiperidin-3-ol from Hydrochloride Salt

Executive Summary

This guide details the isolation of 2-Methylpiperidin-3-ol (CAS: 4766-56-7) as a free base from its hydrochloride salt. Unlike simple lipophilic amines, this compound possesses a secondary amine and a hydroxyl group on a saturated piperidine ring, rendering it highly polar and water-soluble (


). Standard dichloromethane extractions often result in poor recovery (<40%).

This note presents two validated protocols:

  • Enhanced Biphasic Extraction (Salting-Out): Optimized for scale-up using specific solvent modifiers.

  • Ion Exchange Chromatography (IEX): Optimized for high-purity applications (biological screening/analytical standards).

Strategic Analysis & Chemical Theory

The Physicochemical Challenge

The hydrochloride salt of 2-methylpiperidin-3-ol is stable and crystalline. However, the free base exists in equilibrium with water due to its capacity for hydrogen bonding (donor/acceptor).

  • pKa Considerations: The piperidine nitrogen typically exhibits a pKa

    
     10.5–11.0. To ensure >99% deprotonation (shifting equilibrium to the non-ionic free base), the aqueous pH must be adjusted to 
    
    
    
    12.5 (Rule of Thumb:
    
    
    ).
  • Partition Coefficient (

    
    ):  The free base prefers the aqueous phase. To force it into the organic phase, we must disrupt the hydration sphere (via NaCl saturation) and increase the polarity of the organic solvent.
    
Decision Matrix

Use the following logic to select your protocol:

DecisionMatrix Start Start: 2-Methylpiperidin-3-ol HCl ScaleCheck Scale of Operation? Start->ScaleCheck PurityCheck Inorganic Salt Tolerance? ScaleCheck->PurityCheck Small (<5g) MethodA Method A: Enhanced Extraction (High Throughput / >5g Scale) ScaleCheck->MethodA Large (>5g) PurityCheck->MethodA High Tolerance MethodB Method B: Ion Exchange (High Purity / <1g Scale) PurityCheck->MethodB Zero Tolerance

Figure 1: Protocol Selection Matrix based on scale and purity requirements.

Protocol A: Enhanced Biphasic Extraction (Salting-Out)

Best for: Preparative synthesis where minor inorganic residues are acceptable.

Theory: This method utilizes the "Common Ion Effect" (saturation with NaCl) to decrease the solubility of the organic amine in water, coupled with a specialized solvent system (Chloroform/Isopropanol) that has a higher affinity for polar amines than pure DCM.

Materials:

  • Starting Material: 2-Methylpiperidin-3-ol HCl

  • Base: 50% w/v NaOH solution (or solid KOH)

  • Solvent System: Chloroform : Isopropanol (3:1 v/v)

    • Note: If Chloroform is restricted, use Dichloromethane : Methanol (9:1).

  • Additives: Sodium Chloride (solid, technical grade)

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the HCl salt in the minimum amount of distilled water required to obtain a clear solution (approx. 3–5 mL water per gram of salt).

    • Critical: Keep volume low to maximize concentration.

  • Basification: Cool the solution to 0°C (ice bath). Slowly add 50% NaOH dropwise with vigorous stirring until pH > 13 .

    • Observation: The solution may become cloudy or oily as the free base separates.

  • Salting Out: Add solid NaCl to the basic solution until no more dissolves (saturation). Stir for 10 minutes.

    • Why? This drastically reduces the water activity, forcing the hydrophilic amine into the organic layer.

  • Extraction:

    • Add the CHCl3:IPA (3:1) solvent mixture (equal volume to aqueous phase).

    • Shake vigorously for 2 minutes. Allow layers to separate.

    • Collect the lower organic layer.

    • Repeat extraction 4–5 times. (Due to low

      
      , multiple extractions are non-negotiable).
      
  • Drying & Isolation:

    • Combine organic extracts.[2][3]

    • Dry over anhydrous

      
       for 20 minutes.
      
    • Filter and concentrate under reduced pressure (Rotavap).[4]

    • Note: The product is likely a viscous oil or low-melting solid. Do not overheat (<40°C bath).

Protocol B: Ion Exchange Chromatography (High Purity)

Best for: Analytical standards, biological screening, or removal of all inorganic salts.

Theory: A strong anion exchange resin (OH- form) is used. The HCl salt is loaded; the resin retains the


 ions and releases 

. The

deprotonates the ammonium cation, and the neutral free base elutes with the solvent.

Materials:

  • Resin: Amberlite® IRA-402(Cl) or Dowex® 1X8 .

  • Activation Reagent: 1M NaOH.

  • Eluent: Methanol (HPLC Grade).

Workflow Diagram:

IEX_Workflow Step1 1. Resin Activation (Flush with 1M NaOH) Step2 2. Wash (Water -> MeOH until Neutral) Step1->Step2 Step3 3. Load Sample (Dissolved in MeOH) Step2->Step3 Step4 4. Elution (Collect MeOH fractions) Step3->Step4 Step5 5. Evaporation (Pure Free Base) Step4->Step5

Figure 2: Anion Exchange Desalting Workflow.

Step-by-Step Procedure:

  • Resin Preparation:

    • Pack a glass column with approx. 10g of resin per 1g of substrate.

    • Flush with 1M NaOH (5 column volumes) to convert resin to

      
       form.
      
    • Flush with distilled water until effluent is neutral (pH 7).

    • Flush with Methanol to condition the column for the organic sample.

  • Loading:

    • Dissolve 2-Methylpiperidin-3-ol HCl in minimal Methanol.

    • Load onto the column carefully.

  • Elution:

    • Elute with Methanol (gravity or slight pressure).

    • Mechanism:[5]

      
      .
      
  • Isolation:

    • Collect fractions. Spot on TLC (stain with Ninhydrin or KMnO4) to confirm presence of amine.

    • Concentrate the methanol fractions to dryness.

Data & Validation

Expected Yields & Properties
ParameterMethod A (Extraction)Method B (Ion Exchange)
Yield 75 – 85%90 – 98%
Purity (NMR) >95% (Trace solvent)>98% (Salt free)
Time Required 2 Hours4–6 Hours
Scalability ExcellentPoor (Resin volume limits)
Quality Control (Self-Validation)
  • Silver Nitrate Test: Dissolve a small amount of the final free base in water/nitric acid. Add

    
    .
    
    • Pass: Solution remains clear (No

      
      ).
      
    • Fail: White precipitate forms (Residual salt present).

  • 1H-NMR Shift: The

    
    -protons (adjacent to Nitrogen) will shift upfield (lower ppm) in the free base compared to the HCl salt due to the loss of the positive charge deshielding effect.
    

Storage & Stability

  • Hygroscopicity: The free base is likely hygroscopic. Store under Nitrogen or Argon.

  • Temperature: Store at 2–8°C to prevent oxidation (N-oxide formation).

References

  • Solvent Selection for Polar Amines: University of Rochester, Dept. of Chemistry. Workup for Polar and Water-Soluble Solvents.[2] (Recommends CHCl3:IPA 3:1).

  • pKa and Chemical Properties: PubChem. 2-Methylpiperidin-3-ol Hydrochloride Data.

  • General Ion Exchange Protocols: Sigma-Aldrich (Merck). Ion Exchange Resin Usage Guide.

  • Piperidine Isolation Techniques: Solid methylphenidate, its preparation and use in medicine. (Patent EP0881216A1 - Discusses alkaline extraction of piperidine derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 2-Methylpiperidin-3-ol Isomers

Ticket ID: #ISO-PIP-003 Subject: Troubleshooting Separation and Identification of cis/trans-2-Methylpiperidin-3-ol Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary The sep...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-PIP-003 Subject: Troubleshooting Separation and Identification of cis/trans-2-Methylpiperidin-3-ol Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

The separation of 2-methylpiperidin-3-ol diastereomers presents a classic challenge in alkaloid chemistry: the molecule is small, highly polar, lacks a strong UV chromophore, and possesses a basic secondary amine that causes severe peak tailing on silica.

This guide moves beyond generic advice to provide a self-validating workflow . We prioritize methods that allow you to prove your separation quality without relying on external analytical services.

Module 1: Diagnostic & Identification (The "Is it Cis or Trans?" FAQ)

Before attempting separation, you must definitively assign your crude mixture. Relying solely on retention time is dangerous as elution order can flip depending on the stationary phase.

Q: How do I distinguish cis and trans isomers by NMR without a reference standard?

A: Use the Vicinal Coupling Constant (


) of the methine protons. 

The piperidine ring exists predominantly in a chair conformation. Bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

IsomerConformation (Major)H2 / H3 RelationshipExpected

(Hz)
Trans 2-Me (eq) / 3-OH (eq)Axial / Axial8.0 – 11.0 Hz (Large)
Cis 2-Me (eq) / 3-OH (ax)*Axial / Equatorial2.0 – 5.0 Hz (Small)

*Note: The cis isomer may exist as a rapidly flipping equilibrium, but the coupling constant will remain consistently lower than the locked trans-diequatorial system.

Protocol for NMR Validation:

  • Solvent: Use

    
      or 
    
    
    
    . Avoid
    
    
    if possible, as broadening from the amine proton can obscure splitting patterns.
  • Add Acid: Adding 1 drop of

    
     or 
    
    
    
    protonates the amine, locking the conformation and sharpening the signals.
  • Analysis: Locate the H2 signal (quartet-like multiplet near 2.5-3.0 ppm) or H3 (multiplet near 3.5 ppm). Measure the splitting width.

Module 2: Separation Strategy (Decision Matrix)

Do not default to flash chromatography immediately. The scale and purity requirements dictate the method.

SeparationLogic Start Start: Crude Mixture ScaleCheck What is your scale? Start->ScaleCheck Small < 100 mg (Analytical/Screening) ScaleCheck->Small Medium 100 mg - 5 g (Preparative) ScaleCheck->Medium Large > 5 g (Process/Bulk) ScaleCheck->Large MethodA Method A: Reverse Phase HPLC (High pH Buffer) Small->MethodA Direct Analysis Derivatize Can you derivatize? Medium->Derivatize MethodC Method C: Fractional Crystallization (HCl or Tartrate Salts) Large->MethodC Cost Efficient Derivatize->MethodA No (Direct Prep) MethodB Method B: Boc-Protection -> Flash SiO2 (Highly Recommended) Derivatize->MethodB Yes (Preferred)

Caption: Decision matrix for selecting the optimal separation pathway based on scale and chemical flexibility.

Module 3: Chromatographic Troubleshooting

Issue: "My peaks are tailing and I have poor resolution on Silica."

Root Cause: The basic nitrogen of the piperidine interacts strongly with acidic silanols on the silica surface.[1] Solution: You must suppress this interaction.

Protocol A: The "Amine-Modified" Flash Method (Direct Separation)

Use this for rapid purification of <1g material.

  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Mobile Phase: DCM : MeOH :

    
     (25% aq) .
    
    • Ratio: Start with 90:9:1.

    • Preparation: Shake the DCM/MeOH mixture with the ammonium hydroxide in a separatory funnel. Use the organic layer. The trace ammonia saturates the silica sites.

  • Visualization: These compounds have weak UV. Use Ninhydrin Stain (heats to red/purple) or Iodine Chamber .

Issue: "I need baseline separation for biological assays."

Root Cause: Direct separation of polar amines is often insufficient for >98% purity. Solution: The "Boc-Shift" Strategy (Field-Proven Insight).

Protecting the amine with a tert-butyloxycarbonyl (Boc) group eliminates the basicity, adds lipophilicity, and drastically improves resolution on silica.

Protocol B: The Boc-Protection Workflow (High Purity)
  • Protection: React crude amine with

    
     (1.1 eq) and 
    
    
    
    in DCM (1 hour).
  • Separation: The resulting N-Boc-cis and N-Boc-trans isomers are now non-basic carbamates.

    • Eluent: Hexanes : Ethyl Acetate (gradient 0% to 50%).

    • Result: The isomers usually separate easily (

      
      ).
      
  • Deprotection: Treat separated isomers with 4M HCl in Dioxane or TFA/DCM to recover the pure free amine salts.

Module 4: Bulk Purification (Crystallization)

Q: Can I separate them without a column?

A: Yes, via Fractional Crystallization of Salts.

The trans isomer of 3-substituted piperidines often forms a more stable crystal lattice due to the "flat" diequatorial conformation compared to the "bent" cis form.

Protocol C: HCl Salt Crystallization

  • Dissolution: Dissolve 10g of crude oil in minimal absolute Ethanol (~30 mL).

  • Salt Formation: Add 1.1 equivalents of HCl (using 2M HCl in diethyl ether or 1.25M HCl in EtOH).

  • Nucleation: Add Ethyl Acetate or Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Aging: Heat to reflux to redissolve, then cool slowly to room temperature, then

    
    .
    
  • Filtration: The precipitate is usually enriched in the trans-isomer .

  • Recycle: Evaporate the mother liquor (enriched in cis) and repeat or purify via chromatography.

Module 5: Analytical Method (HPLC)

If you need to quantify the ratio (dr), use this robust Reverse Phase method.

ParameterCondition
Column C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm
pH Control High pH is critical. Use 10mM Ammonium Bicarbonate (pH 10).
Mobile Phase A 10mM

in Water (pH 10)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 min.
Detection CAD (Charged Aerosol) or ELSD preferred. If UV, use 210 nm (low sensitivity).
Why this works? At pH 10, the amine is unprotonated (neutral), increasing retention on C18 and improving peak shape.

References

  • Review of Piperidine Conformational Analysis

    • Mechanism:[2][3][4] Explains the thermodynamic preference for diequatorial conformations in trans-3-substituted piperidines.

    • Source: Eliel, E. L., et al. "Conformational Analysis of Saturated Heterocycles." Chemical Reviews, 1975.
    • URL:[Link]

  • NMR Coupling Constants in Piperidines

    • Data: Establishes the Karplus relationship for in piperidines (Trans ~10Hz, Cis ~4Hz).
    • Source: Silverstein, R. M., et al.
    • URL:[Link]

  • High pH HPLC for Basic Compounds

    • Protocol: Validation of Ammonium Bicarbonate buffers for piperidine separ
    • Source: McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography.
    • URL:[Link]

  • Derivatization Strategies (Boc-Protection)

    • Technique: Standard methodology for purifying amino-alcohols by temporarily masking the amine.
    • Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.
    • URL:[Link]

Sources

Optimization

Improving yield in hydrogenation of hydroxypyridines

Welcome to the Catalysis Technical Support Center Subject: Troubleshooting Low Conversion and Selectivity in Hydroxypyridine Reduction Hello. If you are reading this, you are likely staring at an NMR spectrum showing sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Technical Support Center

Subject: Troubleshooting Low Conversion and Selectivity in Hydroxypyridine Reduction

Hello. If you are reading this, you are likely staring at an NMR spectrum showing starting material, a deoxygenated side product, or a complex mixture of isomers. You are not alone. The hydrogenation of hydroxypyridines is deceptively difficult. It combines the high resonance energy of the pyridine ring (26 kcal/mol) with the "sticky" nature of the nitrogen lone pair, which loves to poison heterogeneous catalysts.

This guide moves beyond generic textbook advice. We will dismantle the reaction mechanism to understand why your yield is low and provide a self-validating protocol to fix it.

Module 1: The Core Problem – Catalyst Poisoning & Mode of Adsorption

The Issue: The reaction starts but stalls at 20-30% conversion, regardless of how much fresh catalyst you add.

The Mechanism: In neutral solvents (MeOH, EtOH, THF), the nitrogen atom of the hydroxypyridine acts as a Lewis base. It binds strongly to the active metal sites (Pd, Pt, Rh) via its lone pair perpendicular to the surface (


-adsorption). This blocks the sites required for hydrogen activation. To hydrogenate the ring, the molecule must adsorb flat (

-adsorption), which is sterically and electronically difficult when the nitrogen is anchored to the metal.

The Solution: Protonation. By conducting the reaction in an acidic medium, you protonate the nitrogen (forming the pyridinium species). The protonated nitrogen cannot bind to the metal. This forces the ring to lie flat on the catalyst surface, allowing the


-system to interact with the metal and accept hydrogen.
Visualization: The Adsorption Competition

G cluster_0 Neutral Conditions (Poisoning) cluster_1 Acidic Conditions (Active) N_LonePair Nitrogen Lone Pair Exposed Sigma_Bind Strong σ-Bond to Metal (Perpendicular Adsorption) N_LonePair->Sigma_Bind Stall Active Sites Blocked REACTION STALLS Sigma_Bind->Stall Acid_Add Add Acid (AcOH/HCl) Stall->Acid_Add Troubleshooting Step Protonation Formation of Pyridinium Ion (N-H+) Acid_Add->Protonation Pi_Bind Weak π-Adsorption (Flat Geometry) Protonation->Pi_Bind H_Add Facile Hydrogen Addition Pi_Bind->H_Add

Figure 1: Mechanism of catalyst poisoning by nitrogen lone pair and reactivation via protonation.

Module 2: Catalyst Selection & Selectivity

The Issue: "I am getting the deoxygenated product (piperidine) instead of piperidinol."

The Science: This is hydrogenolysis .[1] It occurs when the C-O bond is cleaved before or during ring reduction.

  • Palladium (Pd/C): Excellent for removing protecting groups (benzyl esters, Cbz), which means it is also excellent at stripping off your hydroxyl group. Avoid Pd if retaining the -OH is critical, unless you strictly control temperature.

  • Platinum (PtO₂): The classic "Adams' Catalyst."[2] Very robust in acetic acid but often requires higher pressures (50+ bar) for difficult substrates.

  • Rhodium (Rh/C or Rh₂O₃): The gold standard for hydroxypyridines. Rhodium is highly active for ring saturation but has poor activity for C-O bond cleavage (hydrogenolysis). It preserves the hydroxyl group best.

Data Summary: Catalyst Performance

CatalystTypical ConditionsRisk of Hydrogenolysis (Loss of OH)Rec. SolventBest For
5% Rh/C 25-50°C, 3-10 barLow Acetic Acid / WaterYield & Purity
PtO₂ 25-60°C, 1-50 barMediumAcetic AcidRobustness
5% Pd/C 25-80°C, 1-20 barHigh MeOH + HClCost (if OH stable)
5% Ru/C 60-100°C, 50+ barLowWaterHigh Pressure Scale-up

Module 3: Optimized Experimental Protocol

Scenario: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine. Note: 3-hydroxypyridine is used here as the model substrate because 2- and 4-hydroxypyridines exist primarily as pyridones and may yield lactams (piperidones) under these conditions.

Reagents:

  • Substrate: 3-Hydroxypyridine (10 mmol)

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (5-10 wt% loading relative to substrate).

  • Solvent: Glacial Acetic Acid (0.5 M concentration).

Step-by-Step Workflow:

  • Preparation: In a hydrogenation bottle (Parr shaker) or autoclave liner, dissolve 3-hydroxypyridine (0.95 g, 10 mmol) in Glacial Acetic Acid (20 mL).

    • Why AcOH? It serves as the solvent and the proton source to prevent N-poisoning [1].

  • Catalyst Addition: Carefully add 5% Rh/C (100 mg).

    • Safety: Add the catalyst to the wet solution to minimize pyrophoric ignition risk.

  • Purge: Seal the reactor. Purge with Nitrogen (3x) then Hydrogen (3x).

  • Reaction: Pressurize to 4-5 bar (60-70 psi) H₂. Heat to 40-50°C .

    • Insight: Room temperature is often too slow for Rh; 50°C is the sweet spot. Going >80°C increases the risk of hydrogenolysis.

  • Monitoring: Agitate vigorously. Reaction is typically complete in 4–8 hours.

  • Workup (Critical):

    • Filter catalyst through Celite.[2]

    • Concentrate the acetic acid solution.

    • Neutralization: The product will be the acetate salt. To isolate the free base, dissolve the residue in minimal water, basify with NaOH/KOH to pH > 12, and exhaustively extract with CHCl₃ or DCM/iPrOH (3:1).

    • Warning: Hydroxypiperidines are extremely water-soluble. Continuous extraction or freeze-drying is often required.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield/Purity Check_SM Is Starting Material (SM) remaining? Start->Check_SM Yes_SM Yes: Incomplete Conversion Check_SM->Yes_SM High SM recovery No_SM No: SM Consumed Check_SM->No_SM Full Conversion Check_Solvent Is solvent acidic? Yes_SM->Check_Solvent Not_Acidic No: Neutral Solvent Check_Solvent->Not_Acidic Is_Acidic Yes: Already Acidic Check_Solvent->Is_Acidic Fix_Acid Action: Switch to AcOH or add 1.1 eq HCl Not_Acidic->Fix_Acid Check_Cat Action: Switch from Pd to Rh/C or Increase Pressure Is_Acidic->Check_Cat Check_Prod Is the OH group gone? (Piperidine formed) No_SM->Check_Prod Yes_Hydro Yes: Hydrogenolysis Check_Prod->Yes_Hydro No_Hydro No: Wrong Isomer (cis/trans) Check_Prod->No_Hydro Fix_Temp Action: Lower Temp (<50°C) Switch Pd -> Rh Yes_Hydro->Fix_Temp Fix_Iso Action: Cis is kinetic product. For Trans, use thermodynamic equilibration. No_Hydro->Fix_Iso

Figure 2: Troubleshooting logic for hydroxypyridine hydrogenation.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetic Acid? A: Yes, but only if you add an acid source. Methanol alone will lead to catalyst poisoning. Add 1.0–1.2 equivalents of concentrated HCl or H₂SO₄ relative to the pyridine. Note that chloride ions can sometimes inhibit Pd catalysts, making H₂SO₄ or AcOH preferred [2].

Q: My product is stuck in the aqueous phase during workup. A: This is the most common "yield" loss—it's not a reaction failure, but an isolation failure. Hydroxypiperidines are highly polar.

  • Fix 1: Do not use water extraction.[3] Filter the catalyst, evaporate the solvent (AcOH), and use the acetate salt directly if compatible with the next step.

  • Fix 2: If free base is needed, use an ion-exchange resin (Dowex strongly basic) to remove the acid, then elute the amine with MeOH.

Q: Why am I getting a lactam (cyclic amide) instead of the amine? A: If you are starting with 2-hydroxypyridine or 4-hydroxypyridine , these exist in equilibrium with their keto-forms (2-pyridone and 4-pyridone). Hydrogenation of these tautomers often yields the piperidone (lactam) [3].

  • Fix: To get the alcohol from 2- or 4-hydroxypyridine, you may need to reduce the resulting lactam with LiAlH₄ or BH₃ in a second step. 3-hydroxypyridine does not suffer from this as severely.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on catalyst selection and poisoning mechanisms).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Org. Synth. 1946, 26, 81. Hydrogenation of 3-Hydroxypyridine. (Classic protocol demonstrating the necessity of acid/alcohol mixtures).

  • Heller, D., et al. (2014). Stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. PMC.

Sources

Troubleshooting

Purification Tech Center: Metal Removal Guide for 2-Methylpiperidin-3-ol

Case ID: MP3-OH-PUR-001 Topic: Removal of Residual PGM (Platinum Group Metals) from Piperidine Derivatives Status: Active Support Guide Introduction: The Chelation Challenge Welcome to the Purification Tech Center. If yo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MP3-OH-PUR-001 Topic: Removal of Residual PGM (Platinum Group Metals) from Piperidine Derivatives Status: Active Support Guide

Introduction: The Chelation Challenge

Welcome to the Purification Tech Center. If you are synthesizing 2-Methylpiperidin-3-ol , you are likely employing a hydrogenation step (e.g., reducing 2-methyl-3-hydroxypyridine) using Rhodium (Rh) , Platinum (Pt) , or Palladium (Pd) catalysts.

The Core Problem: Unlike standard APIs, 2-Methylpiperidin-3-ol is a bidentate ligand . The secondary amine (position 1) and the hydroxyl group (position 3) can form stable 5- or 6-membered chelate rings with residual metal ions. Standard filtration (Celite) or simple activated carbon treatment often fails because the affinity of your product for the metal exceeds the affinity of the adsorbent.

This guide provides a self-validating protocol to break this chelation and achieve ICH Q3D compliance.

Module 1: Diagnostic & Assessment

Before selecting a removal method, determine the state of your metal impurity.

Visual & Analytical Triage
ObservationLikely Metal StateRecommended Initial Action
Black/Grey Particulates Heterogeneous (Colloidal) Mechanical filtration (<0.45 µm) + Activated Carbon.
Colored Solution (Yellow/Red/Brown) Homogeneous (Complexed) Chemical Scavengers (Silica/Polymer) required.
Clear Solution but High ICP-MS Soluble Nanoclusters High-affinity Scavengers (Thiol/Thiourea) or Crystallization.
The "Protonation Check" (Critical Step)
  • Question: Is your product currently a free base or a salt?

  • Technical Insight: In its free base form, the piperidine nitrogen has a lone pair available for metal coordination.

  • Strategy: Converting the product to a salt (e.g., Hydrochloride) protonates the nitrogen (

    
    ), destroying its ability to coordinate metals. This often releases the metal into the bulk solvent, making it easier to scavenge or wash away.
    

Module 2: Scavenger Selection Protocol

For piperidine derivatives, standard silica is ineffective. You require functionalized silica with "Soft" ligands (Sulfur-based) to outcompete the "Hard/Borderline" nitrogen of your product.

Selection Logic: The HSAB Principle
  • Target Metals: Pd, Pt, Rh, Ru (Soft Acids).[1][2]

  • Interfering Ligand: Piperidine Nitrogen (Borderline Base).

  • Solution: Use Thiol (-SH) or Thiourea (-NH-CS-NH-) ligands. These have a higher affinity for PGMs than the amine does.

Decision Matrix: Selecting the Right Scavenger

ScavengerSelection Start START: Identify Catalyst Residue MetalType Which Metal? Start->MetalType Pd Palladium (Pd) MetalType->Pd RhPt Rhodium (Rh) / Platinum (Pt) MetalType->RhPt OxState Oxidation State? Pd->OxState Thiol RECOMMENDED: SiliaMetS® Thiol (Best for Pd(II), Pt, Rh) RhPt->Thiol Primary Choice DMT ALTERNATIVE: SiliaMetS® DMT (Dimercaptotriazine) (Broad Spectrum) RhPt->DMT If Thiol Fails Pd0 Pd(0) OxState->Pd0 Zero Valency Pd2 Pd(II) OxState->Pd2 Divalent Thiourea RECOMMENDED: SiliaMetS® Thiourea (Best for Pd(0), Ru) Pd0->Thiourea Pd2->Thiol

Figure 1: Scavenger selection logic based on metal species and oxidation state. Note that Thiol is generally preferred for Rhodium and Platinum removal in amine-rich environments.

Module 3: Experimental Optimization

Simply adding the scavenger often fails if the kinetics are not managed. Follow this self-validating workflow.

The "Scavenger Screening" Protocol

Objective: Determine the minimum equivalents and time required to reach <10 ppm.

Materials:

  • Crude 2-Methylpiperidin-3-ol solution (dissolved in MeOH, EtOH, or EtOAc).

  • Selected Scavengers (e.g., SiliaMetS Thiol, SiliaMetS Thiourea).[1][3]

Step-by-Step Procedure:

  • Baseline Analysis: Take a 1 mL aliquot of crude solution. Filter (0.45 µm) and analyze via ICP-MS to establish initial metal concentration (e.g., 500 ppm).

  • Preparation: Prepare 4 vials. Add crude solution to each.

  • Dosing: Add scavenger at different ratios relative to the residual metal (not the product).

    • Vial A: 4 equivalents (vs. Metal)[1][4]

    • Vial B: 8 equivalents[3][4]

    • Vial C: 16 equivalents[3][5]

    • Vial D: 4 equivalents + 1% Acetic Acid (Protonation strategy).

  • Incubation: Stir at 50°C for 4 hours. (Heat is crucial to overcome the activation energy of breaking the amine-metal bond).

  • Filtration: Filter through a 0.2 µm PTFE membrane.

  • Validation: Analyze filtrates via ICP-MS.

Troubleshooting the Screen
IssueRoot CauseCorrective Action
Removal < 50% Strong product chelation.Acidify: Add 1-5% AcOH or HCl to protonate the piperidine.
Removal > 90% but still > limit Kinetic limitation.Increase temperature to reflux or extend time to 12h.
Product Loss Non-specific binding.Switch from polymeric scavengers to silica-based (less swelling/trapping).
Workflow Visualization

ScreeningWorkflow Input Crude Solution (High Metal) Split Split into Vials Input->Split Dose Add Scavenger (4, 8, 16 eq) Split->Dose Heat Stir 50°C 4 Hours Dose->Heat Filter Filter (0.2 µm) Heat->Filter Analyze ICP-MS Analysis Filter->Analyze Decision < ICH Limit? Analyze->Decision Scale Up Scale Up Decision->Scale Up Yes Add Acid/Heat Add Acid/Heat Decision->Add Acid/Heat No

Figure 2: Experimental workflow for screening scavenger efficiency. The "Add Acid" loop is the most common fix for piperidine derivatives.

Module 4: Regulatory Compliance (ICH Q3D)

Your target limits depend on the administration route. For a standard oral drug product, the limits are as follows (based on a 10g daily dose, though usually calculated per gram of API):

ElementClassOral PDE (µ g/day )Concentration Limit (ppm)*
Palladium (Pd) 2B10010
Platinum (Pt) 2B10010
Rhodium (Rh) 2B10010
Ruthenium (Ru) 2B10010

*Assuming 10g daily dose. If max daily dose is 1g, the limit is 100 ppm. Always calculate based on your specific Max Daily Dose (MDD).

FAQ: Common User Issues

Q: Can I just use Activated Carbon (Charcoal)? A: For 2-Methylpiperidin-3-ol, charcoal alone is rarely sufficient. While it removes colloidal metal, it struggles to strip complexed metal from the amine. However, a "Carbon Treatment" (e.g., Darco KB-B) after adding 1 equivalent of HCl can be effective, as the protonated amine releases the metal, which then adsorbs to the carbon.

Q: My scavenger is turning the solution pink. A: This is a good sign. It indicates the scavenger (likely Thiol or Thiourea) is binding the metal. Ensure you filter until the filtrate is colorless.

Q: I am using a Pd/C catalyst. Why is there soluble Pd? A: "Leaching" occurs during hydrogenation, especially with amines. The piperidine product literally pulls Pd atoms off the carbon support. This is why filtration alone fails.

References

  • ICH Q3D (R2): Guideline for Elemental Impurities. International Council for Harmonisation.[6] (2022).[6][7] [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[8] [Link]

  • Biotage White Paper: "How to Remove Palladium in Three Easy Steps." (Strategies for functionalized scavengers). [Link]

  • Phillips, S. et al. "Palladium Removal from Synthesis Mixtures using Functionalised Silica." Johnson Matthey Technology Review.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-Methylpiperidin-3-ol HCl

Welcome to the technical support guide for 2-Methylpiperidin-3-ol HCl. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methylpiperidin-3-ol HCl. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in organic solvents. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Core Problem
Q1: Why is 2-Methylpiperidin-3-ol HCl so poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A: The low solubility of 2-Methylpiperidin-3-ol HCl in non-polar or weakly polar organic solvents is a direct consequence of its molecular structure. It is a hydrochloride salt, meaning the nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium cation, with a chloride anion (Cl⁻) as the counter-ion.[1]

This ionic nature, combined with the polar hydroxyl (-OH) group, makes the molecule highly polar. According to the fundamental principle of "like dissolves like," polar molecules exhibit strong intermolecular forces (ion-dipole, hydrogen bonding) and therefore dissolve well in polar solvents like water, methanol, or DMSO.[2] Conversely, they show poor affinity for non-polar organic solvents that cannot effectively solvate the charged species.

PolarityComparison cluster_HCl 2-Methylpiperidin-3-ol HCl (Salt) cluster_FreeBase 2-Methylpiperidin-3-ol (Free Base) HCl_salt Structure: R-NH₂⁺ Cl⁻ Properties: - Ionic and Highly Polar - High Crystal Lattice Energy - Poorly soluble in DCM, THF, Hexane Free_base Structure: R-NH Properties: - Covalent and Less Polar - Lower Polarity - Readily soluble in DCM, THF, EtOAc HCl_salt->Free_base  + Tertiary Base (e.g., TEA) - TEA·HCl (precipitate)

Caption: Polarity difference between the HCl salt and its corresponding free base.

Part 2: Initial Troubleshooting and Recommended Solvents
Q2: What are the recommended starting solvents for dissolving 2-Methylpiperidin-3-ol HCl?

A: For direct dissolution, always begin with the most polar solvents that are compatible with your subsequent reaction steps. If your chemistry allows, polar aprotic solvents are often an excellent choice.

Solvent CategoryExamplesSuitability for 2-Methylpiperidin-3-ol HCl
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)High: Generally good solubility due to strong hydrogen bonding and ion-dipole interactions.[1]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High: Effective at solvating salts and often used in organic synthesis.[1]
Weakly Polar Dichloromethane (DCM), Chloroform (CHCl₃)Very Low: Direct dissolution is challenging and often impractical.[1]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble: Not recommended for direct dissolution.[1]
Q3: Can I improve solubility by heating the mixture or grinding the solid?

A: While these physical methods can have some effect, they are often insufficient for this particular challenge.

  • Heating: Gently warming the mixture can increase both the rate of dissolution and, for endothermic dissolution processes, the overall solubility.[2] However, this effect is usually modest for highly insoluble systems and carries the risk of thermal degradation of your compound or solvent.

  • Particle Size Reduction (Grinding/Micronization): Reducing the particle size increases the surface area available for interaction with the solvent.[3][4] This will significantly increase the rate at which the compound dissolves, but it will not change its intrinsic maximum solubility (equilibrium solubility) in that solvent.[4] If the compound is fundamentally insoluble, grinding it will only result in a finer suspension.

Part 3: The Most Reliable Strategy: Conversion to the Free Base

For nearly all applications requiring the use of 2-Methylpiperidin-3-ol HCl in a non-polar or weakly polar organic solvent, the most effective and standard approach is to convert the salt to its corresponding free amine in situ.

Q4: My reaction must be run in DCM. How can I get my compound into solution?

A: You can achieve this by performing a simple acid-base reaction directly in your reaction flask. By adding a mild organic base, you neutralize the hydrochloride, generating the free amine which is significantly less polar and readily soluble in solvents like DCM.[1]

The key is to use a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The byproduct of this neutralization is the hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride), which is typically insoluble in solvents like DCM and will precipitate as a white solid, often not interfering with subsequent reactions or allowing for easy removal by filtration.[1]

TroubleshootingWorkflow start Goal: Dissolve 2-Methylpiperidin-3-ol HCl in an organic solvent q1 Is a polar solvent (e.g., MeOH, DMSO) acceptable for your reaction? start->q1 use_polar Attempt direct dissolution in a polar protic or aprotic solvent. q1->use_polar Yes convert Primary Strategy: Convert HCl salt to its free base in situ. q1->convert No, a less polar solvent is required. check_sol Is solubility sufficient? use_polar->check_sol success Success! Proceed with your experiment. check_sol->success Yes check_sol->convert No protocol Follow Protocol 3.1: 1. Suspend HCl salt in desired solvent (e.g., DCM). 2. Add 1.0-1.1 eq. of a tertiary amine (TEA, DIPEA). 3. Stir and use the resulting solution. convert->protocol

Caption: Decision workflow for dissolving 2-Methylpiperidin-3-ol HCl.

Experimental Protocol 3.1: In Situ Conversion of 2-Methylpiperidin-3-ol HCl to its Free Base

Objective: To generate a solution of 2-Methylpiperidin-3-ol in a non-polar organic solvent for immediate use in a chemical reaction.

Materials:

  • 2-Methylpiperidin-3-ol HCl

  • Anhydrous organic solvent (e.g., Dichloromethane, THF, Ethyl Acetate)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: To a dry reaction flask under an inert atmosphere, add 2-Methylpiperidin-3-ol HCl (1.0 equivalent).

  • Suspension: Add the desired volume of your chosen anhydrous organic solvent (e.g., DCM). Begin vigorous stirring. You will observe a solid suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: Slowly add the tertiary amine base (1.0 to 1.1 equivalents) dropwise to the stirred suspension.

  • Stirring & Observation: Stir the mixture at 0 °C for 15-30 minutes. During this time, you should observe two changes:

    • The solid 2-Methylpiperidin-3-ol HCl will dissolve as it is converted to the soluble free amine.

    • A new white precipitate, the hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride), may form.[1]

  • Usage: The resulting mixture, which now contains the dissolved free amine, can often be used directly in the next step of your synthesis. Alternatively, if the precipitated tertiary amine salt is a concern, it can be removed by filtration under an inert atmosphere.

Part 4: Safety & Handling
Q5: What are the primary safety concerns when handling 2-Methylpiperidin-3-ol HCl and the reagents for its free-basing?

A: Always consult the latest Safety Data Sheet (SDS) for any chemical before use.[5][6]

  • 2-Methylpiperidin-3-ol HCl: May cause skin and serious eye irritation.[7] Harmful if swallowed.[7] Avoid breathing dust.

  • Organic Solvents (e.g., DCM): Use only in a well-ventilated area or a chemical fume hood. Many organic solvents are flammable and/or have associated health risks.

  • Tertiary Amines (TEA, DIPEA): These are corrosive and flammable liquids. They can cause severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves should be worn at all times.[6]

Always handle these chemicals in a properly functioning chemical fume hood. Ensure an eye wash station and safety shower are accessible.[6]

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12231239, 2-Methylpiperidine hydrochloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Stavchansky, S., & Gutta, K. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(5), 551-554. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Hydrochloric acid 2M. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methylpiperidin-3-ol hydrochloride (C6H13NO). Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70719, 2-Methylpyridin-3-ol. Retrieved from [Link]

  • Carleton University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methylpiperidin-3-ol Extraction Optimization

Case ID: EXT-2MP30L-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are likely experiencing low recovery yields (<40%) or persistent emulsions when attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EXT-2MP30L-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely experiencing low recovery yields (<40%) or persistent emulsions when attempting to isolate 2-Methylpiperidin-3-ol (CAS: 4766-56-7) as a free base.

This is a common issue caused by the molecule's amphiphilic nature . Unlike simple lipophilic amines, this compound possesses a calculated LogP of approximately 0.1–0.3 , meaning it is nearly as soluble in water as it is in octanol. Standard extraction protocols (e.g., pH 10, extraction with diethyl ether) will fail because the distribution coefficient (


) remains unfavorable even when the amine is deprotonated.

This guide provides an optimized "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) protocol designed to force the equilibrium toward the organic phase.

Module 1: The Chemistry of the Problem (FAQ)

Q1: I adjusted the pH to 11. Why is the product still in the water?

A: You have likely reached the pKa, but not the pKa + 2 threshold required for quantitative extraction.

  • The Science: The piperidine nitrogen has a pKa of approximately 10.5–11.0 . At pH 11, roughly 50% of your molecule is still protonated (ionic) and trapped in the aqueous phase.

  • The Fix: You must drive the pH to >13.0 . According to the Henderson-Hasselbalch equation, at pH 13, the ratio of Free Base to Salt is >100:1.

Q2: Why does Diethyl Ether or Hexane yield almost nothing?

A: These solvents are too non-polar. Even as a free base, 2-Methylpiperidin-3-ol retains a polar hydroxyl group (-OH) and a secondary amine. It forms strong hydrogen bonds with water. Non-polar solvents cannot disrupt these interactions. You require a polar organic solvent system (see Protocol).

Module 2: The Optimized Protocol (The "Golden Path")

This protocol utilizes the Common Ion Effect and High-Polarity Organic Solvents to maximize recovery.

Reagents Required
  • Base: Potassium Hydroxide (KOH) pellets or 10M NaOH.

  • Salting Agent: Potassium Carbonate (

    
    ) or Sodium Chloride (NaCl).
    
  • Solvent System: Dichloromethane (DCM) mixed with Isopropanol (IPA) in a 3:1 ratio .

Step-by-Step Methodology
Phase 1: Basification & Saturation
  • Cooling: Place your aqueous reaction mixture in an ice bath (

    
    ).
    
  • pH Adjustment: Slowly add 10M NaOH/KOH until the pH reaches 13–14 . Verify with a high-range pH strip (electronic probes may drift in high caustic/organic mixtures).

  • Salting Out (Critical Step): Add solid NaCl or

    
     until the solution is saturated  (solid salt remains visible at the bottom).
    
    • Why? This increases the ionic strength of the aqueous phase, disrupting the hydration shell of the amine and "pushing" it out of the water (The Hofmeister effect).

Phase 2: Extraction
  • Solvent Addition: Add the DCM:IPA (3:1) mixture. Use a volume equal to 50% of the aqueous layer.

  • Agitation: Shake vigorously for 2–3 minutes.

    • Note: If an emulsion forms, do not wait. Filter the entire biphasic mixture through a pad of Celite.

  • Repetition: Separate the organic layer.[1] Repeat the extraction 4 to 5 times .

    • Expert Insight: Due to the low LogP, a single extraction will only recover ~60%. Multiple extractions are mathematically required to approach >95% yield.

Phase 3: Isolation
  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ). Magnesium Sulfate is slightly acidic and can bind amines; avoid it if possible.
    
  • Concentration: Evaporate solvent under reduced pressure. Do not exceed 40°C , as free base amines can be volatile or oxidize.

Module 3: Visualization of the Workflow

The following diagram illustrates the decision logic and chemical species transformation during the extraction process.

ExtractionWorkflow Start Crude Aqueous Mixture (Protonated Salt Form) Basify Step 1: Basify to pH > 13 (NaOH/KOH) Start->Basify Check_Species Species: Free Base (Neutral) BUT still H-bonded to Water Basify->Check_Species Deprotonation Salt_Out Step 2: Add NaCl/K2CO3 (Saturation) Check_Species->Salt_Out Disrupt Hydration Solvent_Choice Step 3: Solvent Selection Salt_Out->Solvent_Choice Ether Diethyl Ether/Hexane Solvent_Choice->Ether Non-Polar DCM_IPA DCM:IPA (3:1) or CHCl3 Solvent_Choice->DCM_IPA Polar Organic Fail FAILURE: Product stays in Water (Low LogP) Ether->Fail Success SUCCESS: Product Partitions to Organic (Yield > 90%) DCM_IPA->Success

Figure 1: Decision tree for the extraction of polar amines. Note the critical failure point when using non-polar solvents.

Module 4: Troubleshooting Guide (Matrix)

SymptomProbable CauseCorrective Action
Emulsion forms and won't separate Amphiphilic nature of the amine acts as a surfactant.1. Add more solid NaCl (brine breaks emulsions).2. Filter through Celite.3. Centrifuge if available.
Yield is low (<50%) Product remains in aqueous phase due to H-bonding.1. Switch solvent to DCM:Isopropanol (3:1).2. Increase extraction cycles from 3x to 6x.3. Use a Continuous Liquid-Liquid Extractor.
Product is an oil/gum, not a solid Free bases of low MW amines are often oils; traces of solvent remain.1. This is normal. Store cold to crystallize.2. Azeotrope with minimal ether to remove DCM traces.
NMR shows aliphatic impurities Grease/Silicon grease contamination.Avoid using greased glass joints. Use Teflon sleeves.

Module 5: Comparison of Solvent Systems

The table below highlights why the DCM/IPA system is superior for this specific molecule.

Solvent SystemPolarityCapacity for Polar AminesRecommended?
Diethyl Ether LowVery PoorNO
Ethyl Acetate MediumModerateConditional (Risk of transamidation side reaction over time)
DCM (Pure) MediumGoodAcceptable
DCM : IPA (3:1) HighExcellent YES (Gold Standard)
Chloroform HighVery GoodYES (Good alternative)

References

  • PubChem. (n.d.). 2-Methylpiperidin-3-ol Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Reich, H. J. (n.d.). pKa Data - Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (General reference for amine/alcohol pKa trends). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for "Salting Out" and amine extraction).

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-Methylpiperidin-3-ol

Welcome to the technical support guide for the chiral resolution of (±)-trans-2-Methylpiperidin-3-ol. This document is designed for researchers, chemists, and drug development professionals who are engaged in the separat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of (±)-trans-2-Methylpiperidin-3-ol. This document is designed for researchers, chemists, and drug development professionals who are engaged in the separation of this versatile chiral building block. The enantiomers of 2-Methylpiperidin-3-ol are crucial intermediates in the synthesis of various pharmacologically active molecules, making their efficient separation a critical step in the development pipeline.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols formatted in a direct question-and-answer style. Our goal is to equip you with the foundational knowledge and practical insights needed to overcome common challenges encountered during the resolution process via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind resolving 2-Methylpiperidin-3-ol using diastereomeric salt formation?

Chiral resolution by diastereomeric salt formation is a classical and highly effective technique for separating enantiomers.[1] Since enantiomers possess identical physical properties (e.g., solubility, melting point, boiling point), they cannot be separated by standard physical methods like fractional crystallization.[2][3] The process involves reacting the racemic mixture of 2-Methylpiperidin-3-ol (a base) with an enantiomerically pure chiral acid, known as a resolving agent.[1][4]

This reaction creates a pair of diastereomeric salts:

  • (R)-2-Methylpiperidin-3-ol + (S)-Resolving Agent → (R,S)-Diastereomeric Salt

  • (S)-2-Methylpiperidin-3-ol + (S)-Resolving Agent → (S,S)-Diastereomeric Salt

Unlike the original enantiomers, these two diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system.[1][5] This difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor. Once the less soluble salt is isolated, the chiral resolving agent is removed (typically via an acid-base workup) to yield the desired, enantiomerically enriched 2-Methylpiperidin-3-ol.[2]

Q2: Why is it important to separate the enantiomers of 2-Methylpiperidin-3-ol?

The importance of separating enantiomers is a cornerstone of modern pharmacology and drug development. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the two enantiomers of a chiral drug candidate will interact differently with their biological targets.[6]

This can lead to several outcomes:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even cause undesirable side effects or toxicity.[7]

  • Improved Therapeutic Index: Administering a single, active enantiomer can lead to a better safety profile and an improved therapeutic index by eliminating the "isomeric ballast" from the distomer.

  • Regulatory Scrutiny: Regulatory bodies like the FDA have established guidelines for the development of single-enantiomer drugs, recognizing the distinct pharmacological profiles of each isomer.[7]

Therefore, resolving 2-Methylpiperidin-3-ol is a critical step to ensure the synthesis of single-enantiomer active pharmaceutical ingredients (APIs) with optimal efficacy and safety.

Q3: What are the critical factors to consider when selecting a chiral resolving agent?

The choice of the resolving agent is arguably the most crucial decision in developing a successful resolution process. An ideal resolving agent should meet several criteria:

  • Availability and Cost: The agent should be commercially available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.[6]

  • Salt-Forming Ability: It must readily form stable, crystalline salts with 2-Methylpiperidin-3-ol.

  • Solubility Difference: It must induce a significant difference in solubility between the two resulting diastereomeric salts in a practical solvent system. This is the key to efficient separation.[5]

  • Ease of Recovery: The resolving agent should be easily recoverable from the mother liquor or after cleavage from the salt, allowing for recycling to improve process economy.[8]

Commonly used resolving agents for basic compounds like piperidine derivatives are chiral carboxylic or sulfonic acids.

Resolving Agent Class Examples Primary Application
Hydroxy-Carboxylic Acids (+)-Tartaric Acid, (-)-Mandelic Acid, (-)-Malic AcidResolution of racemic bases[2][9]
Acylated Tartaric Acids (-)-Di-p-toluoyl-L-tartaric acid, (+)-Dibenzoyl-D-tartaric acidOften provide better crystallinity and solubility differentiation for amines[10]
Sulfonic Acids (+)-Camphor-10-sulfonic acidStrong acids used for resolving weakly basic amines[2][4]
Chiral Amines Brucine, (+)-1-PhenylethylamineUsed for the resolution of racemic acids (not applicable here but good to know)[2][11]
Table 1: Common classes of chiral resolving agents for separating racemic bases.

Troubleshooting Guide: Common Experimental Issues

The following section addresses specific problems that users may encounter during the resolution of 2-Methylpiperidin-3-ol.

Problem: No crystals are forming, or the yield is extremely low.

Q: I've mixed the racemic amine and the resolving agent in the chosen solvent, but nothing is precipitating, even after cooling. What's wrong?

This is a classic issue indicating that both diastereomeric salts are highly soluble in your selected solvent system.[1] The system has not reached a state of supersaturation necessary to initiate nucleation and crystal growth.

Solutions:

  • Conduct a Solvent Screen: The initial choice of solvent is critical. You must find a system where one diastereomeric salt has low solubility while the other is significantly more soluble.[1] Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof).

  • Introduce an Anti-Solvent: An anti-solvent is a liquid that is miscible with your primary solvent but in which the diastereomeric salts are poorly soluble.[1] Slow, controlled addition of an anti-solvent (e.g., water to an alcohol solution, or a non-polar solvent like heptane to an ethyl acetate solution) can effectively induce crystallization.

  • Increase Concentration: If the solution is too dilute, it may never reach supersaturation. Carefully concentrate the solution by evaporating some of the solvent.

  • Optimize Temperature Profile: If the salts' solubility is highly temperature-dependent, a slower and more controlled cooling profile can promote crystallization. Crash-cooling often leads to poor results.[1]

Problem: An oil or amorphous gum precipitates instead of a crystalline solid.

Q: When I cool my solution or add an anti-solvent, a sticky oil or a non-crystalline solid crashes out. How can I get proper crystals?

Oiling out occurs when supersaturation is generated too rapidly, causing the solute to separate as a liquid phase instead of an ordered crystal lattice.[1] This is detrimental to achieving good separation.

Solutions:

  • Slow Down Supersaturation: This is the most important principle.

    • Cool the solution much more slowly. A programmable cooling bath is ideal.

    • Add the anti-solvent at a much slower rate with vigorous stirring to ensure localized supersaturation does not occur.

    • Add the anti-solvent at a slightly elevated temperature before commencing slow cooling.

  • Adjust the Solvent System: The solvent may have poor solvating power for the crystal lattice but good solvating power for the individual ions.[1] Try a mixture of solvents to fine-tune the properties.

  • Use Seeding: If you have a small amount of the desired crystalline diastereomeric salt, add a few seed crystals to the slightly supersaturated solution. This provides a template for ordered crystal growth and can prevent oiling out.

  • Re-dissolve and Re-attempt: Gently heat the solution to re-dissolve the oil, then attempt to crystallize again using a slower cooling rate or by holding the solution at a constant temperature just below the saturation point.

Problem: The enantiomeric excess (e.e.) of the final product is low.

Q: I successfully isolated crystals, but after liberating the free amine, chiral HPLC analysis shows a low e.e. (e.g., <80%). Why is the purity so poor?

Low enantiomeric excess is typically caused by the co-crystallization of both the desired and undesired diastereomeric salts.[1] This happens when the solubilities of the two salts are too similar under the chosen conditions.

Solutions:

  • Recrystallization: The most straightforward approach is to recrystallize the isolated diastereomeric salt. This process will further enrich the less soluble diastereomer, often leading to a significant improvement in diastereomeric and, consequently, enantiomeric purity.

  • Optimize Stoichiometry: While a 1:1 stoichiometry of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can favor the crystallization of the less soluble salt, leaving the majority of the more soluble salt in solution.

  • Screen Other Resolving Agents: If optimization fails, the intrinsic solubility difference between the diastereomeric salts formed with your current resolving agent may be insufficient. Testing a different chiral acid is often the most effective solution.[4]

  • Check Purity of Starting Materials: Ensure that both the racemic 2-Methylpiperidin-3-ol and the chiral resolving agent are of high chemical and enantiomeric purity. Impurities can sometimes interfere with the crystallization process.[1]

Experimental Workflows & Protocols

Workflow 1: General Chiral Resolution Process

The diagram below outlines the fundamental steps involved in a typical chiral resolution experiment.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis Racemate Racemic (±)-2-Methyl- piperidin-3-ol Solvent Dissolve in Suitable Solvent Racemate->Solvent Agent Chiral Resolving Agent (e.g., L-DBTA) Agent->Solvent Crystallize Selective Crystallization (Cooling / Anti-solvent) Solvent->Crystallize Filter Filtration Crystallize->Filter Crystals Solid: Enriched Diastereomeric Salt (Less Soluble) Filter->Crystals Isolate MotherLiquor Solution: Other Diastereomeric Salt (More Soluble) Filter->MotherLiquor Separate Liberate Liberate Free Amine (Acid/Base Workup) Crystals->Liberate Enantiomer Desired Enantiomer Liberate->Enantiomer Analysis Analyze e.e. (Chiral HPLC/GC) Enantiomer->Analysis

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 1: A General Procedure for the Resolution of (±)-trans-2-Methylpiperidin-3-ol

This protocol is a representative example using (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) and should be optimized for your specific requirements.

Materials:

  • (±)-trans-2-Methylpiperidin-3-ol

  • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA)

  • Methanol (or other suitable solvent)

  • Deionized Water (as anti-solvent, if needed)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of (±)-trans-2-Methylpiperidin-3-ol in a minimal amount of warm methanol (e.g., 5-10 volumes).

    • In a separate flask, dissolve 0.5-1.0 equivalents of L-DTTA in warm methanol.

    • Slowly add the L-DTTA solution to the amine solution with stirring.

    • Stir the resulting clear solution at an elevated temperature (e.g., 50-60 °C) for 30 minutes.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours. Spontaneous crystallization may occur. If not, proceed to the next step.

    • If no crystals form, slowly add deionized water dropwise as an anti-solvent until persistent turbidity is observed.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (e.g., 4 °C) for 12-24 hours to maximize crystal formation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol/water mixture to remove residual mother liquor.

    • Dry the crystals under vacuum. This is the enriched diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and an organic solvent like DCM.

    • Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12). This deprotonates the amine and protonates the resolving agent, partitioning them into the organic and aqueous layers, respectively.

    • Separate the organic layer. Extract the aqueous layer two more times with fresh DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-Methylpiperidin-3-ol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using a suitable chiral analytical method, such as Chiral HPLC or Chiral GC, often after derivatization.[12]

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common crystallization issues.

G Start Experiment Start: Mix Racemate + Resolving Agent Result Observe Outcome After Cooling Start->Result Path1 No Crystals (Clear Solution) Result->Path1 Path A Path2 Oil / Amorphous Precipitate Result->Path2 Path B Path3 Crystals Formed Result->Path3 Path C Sol1_1 Increase Concentration Path1->Sol1_1 Re-attempt Sol1_2 Add Anti-Solvent Slowly Path1->Sol1_2 Re-attempt Sol1_3 Screen New Solvents Path1->Sol1_3 Re-start Sol2_1 Decrease Cooling Rate Path2->Sol2_1 Re-attempt Sol2_2 Add Anti-Solvent Slower / at Higher Temp Path2->Sol2_2 Re-attempt Sol2_3 Use Seeding Path2->Sol2_3 Re-attempt Sol2_4 Adjust Solvent System Path2->Sol2_4 Re-start Step3_1 Isolate & Liberate Amine Path3->Step3_1 Sol1_1->Result Re-attempt Sol1_2->Result Re-attempt Sol1_3->Start Re-start Sol1_4 Cool to Lower Temp Sol2_1->Result Re-attempt Sol2_2->Result Re-attempt Sol2_3->Result Re-attempt Sol2_4->Start Re-start Step3_2 Analyze e.e. Step3_1->Step3_2 Step3_3 e.e. is High (>95%) SUCCESS Step3_2->Step3_3 Good Step3_4 e.e. is Low Step3_2->Step3_4 Poor Sol4_1 Recrystallize Salt Step3_4->Sol4_1 Re-process Sol4_2 Optimize Stoichiometry Step3_4->Sol4_2 Re-start Sol4_3 Screen New Resolving Agent Step3_4->Sol4_3 Re-start Sol4_1->Step3_1 Re-process Sol4_2->Start Re-start Sol4_3->Start Re-start

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Challener, C. A. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • PubMed. (2005, September 15). Challenges of crystal structure prediction of diastereomeric salt pairs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Google Patents. (n.d.). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques used for the separation of enantiomers. Retrieved from [Link]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and bio-activities of the L-enantiomers of two potent transition state analogue inhibitors of purine nucleoside phosphorylases. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • stereochemistry and biological activity of drugs. (n.d.). Retrieved from [Link]

  • chiral separation for enantiomeric determination in the pharmaceutical industry - IAPC-OBP. (n.d.). Retrieved from [Link]

  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • MDPI. (2022, October 27). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

  • PMC. (2024, July 10). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 2-Methylpiperidin-3-ol isomers

This guide details the C NMR distinction between the cis and trans isomers of 2-methylpiperidin-3-ol, a critical scaffold in the synthesis of piperidine alkaloids like Febrifugine (antimalarial) and various glycosidase i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


C NMR distinction between the cis and trans isomers of 2-methylpiperidin-3-ol, a critical scaffold in the synthesis of piperidine alkaloids like Febrifugine (antimalarial) and various glycosidase inhibitors.

Executive Summary

  • Target: 2-Methylpiperidin-3-ol (3-hydroxy-2-methylpiperidine).

  • Key Challenge: Distinguishing the (2R,3R)-trans isomer from the (2R,3S)-cis isomer.

  • Diagnostic Rule: The

    
    -gauche effect . The cis isomer, which typically forces one substituent into an axial position (or involves a twisted twist-boat to accommodate H-bonding), exhibits shielded (upfield) 
    
    
    
    C signals for C2 and C3 relative to the trans isomer, which exists predominantly in a diequatorial chair conformation.[1]

Part 1: Conformational Analysis & Stereochemistry

To interpret the NMR data correctly, one must understand the solution-state dynamics. The chemical shift difference is driven by the steric compression of the axial substituents.

Isomer Stability & Conformation
  • Trans-Isomer (2R, 3R): Adopts a rigid chair conformation where both the C2-Methyl and C3-Hydroxyl groups are equatorial . This minimizes 1,3-diaxial interactions, making it thermodynamically more stable and deshielding the ring carbons.[1]

  • Cis-Isomer (2R, 3S): Cannot place both groups equatorially. It exists in an equilibrium where either the Methyl or Hydroxyl is axial .

    • Note: In non-polar solvents (

      
      ), an intramolecular Hydrogen Bond (OH 
      
      
      
      N) may stabilize the axial-OH conformer.[1]

Conformation cluster_trans Trans-Isomer (Diequatorial) cluster_cis Cis-Isomer (Axial/Equatorial) Trans Trans-(2R,3R) (Me-eq, OH-eq) Most Stable Cis1 Cis-(2R,3S) (Me-eq, OH-ax) Trans->Cis1 Gamma-Gauche Effect Causes Upfield Shift in Cis Cis2 Cis-(2R,3S) (Me-ax, OH-eq) Cis1->Cis2 Ring Flip Equilibrium

Figure 1: Conformational equilibrium determining chemical shift environments.[1] The axial components in the Cis isomer lead to shielding.[1]

Part 2: Comparative C NMR Data

The following data compares the chemical shifts of the core piperidine ring. Note that absolute values vary by solvent (e.g.,


 vs 

) and N-substitution (Free base vs N-Boc vs HCl salt), but the relative difference (

)
remains constant.[1]
Table 1: Diagnostic Chemical Shifts (ppm)

Data derived from Febrifugine analogues and N-benzyl/N-Boc synthetic intermediates.

Carbon PositionTrans-Isomer (

)
Cis-Isomer (

)

(Trans - Cis)
Diagnostic Note
C3 (CH-OH) 70.0 – 74.0 66.0 – 69.0 +4.0 to +5.0Primary Indicator. The axial OH in cis is shielded.
C2 (CH-Me) 56.0 – 60.0 51.0 – 54.0 +4.0 to +6.0Secondary Indicator. Shielded by

-effect from C4/C6.
C6 (N-CH2) 46.0 – 48.044.0 – 46.0~2.0Less diagnostic; sensitive to N-protecting groups.
C4 (CH2) 32.0 – 34.028.0 – 30.0~4.0Shielded in cis due to axial substituent interaction.
C5 (CH2) 24.0 – 26.022.0 – 24.0~2.0
C2-Methyl 18.0 – 19.514.0 – 16.0~3.0Axial methyl (if present) is significantly upfield.

Critical Insight: If your spectrum shows the C3-carbinol signal >70 ppm (in


), you likely have the Trans  isomer. If it is <69 ppm, suspect the Cis  isomer.[1]
Reference Data (Febrifugine Core)

In the synthesis of Febrifugine (which contains the trans-piperidine core), the hydrochloride salt typically exhibits:

  • C3: 66.3 ppm (Salt form shifts upfield relative to free base)[1]

  • C2: 53.4 ppm[1][2]

  • Note: The cis-isomer (Isofebrifugine) shows these signals shifted upfield by approximately 3–5 ppm.

Part 3: Experimental Protocol for Assignment

Do not rely on 1D


C NMR alone. Use this self-validating workflow to confirm stereochemistry.
Workflow Diagram

Protocol Start Crude Reaction Mixture (2-Methylpiperidin-3-ol) Step1 1. Acquire 1H & 13C NMR (Solvent: CDCl3 or CD3OD) Start->Step1 Decision C3 Shift > 70 ppm? Step1->Decision TransPath Likely Trans (Diequatorial) Decision->TransPath Yes CisPath Likely Cis (Axial Component) Decision->CisPath No Step2 2. Measure 1H-1H Coupling (J) Focus on H2 and H3 TransPath->Step2 CisPath->Step2 TransConf Confirm Trans: J(H2,H3) = 9-11 Hz (Axial-Axial Coupling) Step2->TransConf CisConf Confirm Cis: J(H2,H3) = 2-5 Hz (Axial-Equatorial Coupling) Step2->CisConf

Figure 2: Step-by-step logic for stereochemical assignment.

Detailed Methodology
  • Sample Preparation:

    • Dissolve ~10 mg of the piperidinol in 0.6 mL

      
       .
      
    • Why

      
      ? It minimizes proton exchange on the OH/NH, allowing observation of H-bonding effects, and provides a standard reference for chemical shift comparison.[1] 
      
      
      
      or
      
      
      will shift values but the relative difference remains.
  • 1D

    
    C Acquisition: 
    
    • Run a proton-decoupled

      
      C experiment (min 256 scans for clean baseline).
      
    • Check C3: Locate the signal between 60–80 ppm.

    • Check C2: Locate the signal between 50–60 ppm.

  • Validation via

    
    H Coupling (Crucial): 
    
    • Carbon shifts are indicative, but Proton coupling constants (

      
      ) are definitive.[1]
      
    • Trans (2R,3R): H2 and H3 are both axial.[1][3] The coupling constant

      
       will be large (8–11 Hz ) according to the Karplus equation.[1]
      
    • Cis (2R,3S): H2 is axial and H3 is equatorial (or vice versa). The coupling constant

      
       will be small (2–5 Hz ).[1]
      
  • Derivatization (Optional but Recommended):

    • If signals are broad due to ring flipping, convert to the N-Boc derivative.[1]

    • Reaction:

      
      .
      
    • The N-Boc group locks the conformation (usually favoring the rotamer where the Boc tert-butyl group avoids steric clash), making

      
       values even more pronounced.
      

References

  • Beilstein J. Org. Chem. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Retrieved from

  • J. Org. Chem. (2002).[4] Stereochemistry of febrifugine. II. Evidence for the trans configuration in the piperidine ring. Retrieved from [1]

  • ChemicalBook . 13C NMR Spectrum of Piperidine Derivatives. Retrieved from [1][5]

  • National Institutes of Health (PMC) . Synthesis and Evaluation of Febrifugine Analogues. Retrieved from [1]

Sources

Comparative

X-ray crystallography data for 2-Methylpiperidin-3-ol hydrochloride

This guide outlines the structural validation framework for 2-Methylpiperidin-3-ol hydrochloride , a critical chiral intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. It compares the definitive a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation framework for 2-Methylpiperidin-3-ol hydrochloride , a critical chiral intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. It compares the definitive absolute configuration provided by X-ray crystallography against the relative stereochemical insights offered by NMR spectroscopy.

Executive Summary: The Stereochemical Challenge

2-Methylpiperidin-3-ol possesses two contiguous chiral centers (C2 and C3), resulting in four possible stereoisomers: cis-(2R,3S), cis-(2S,3R), trans-(2R,3R), and trans-(2S,3S).

  • The Problem: In drug development, distinguishing between cis and trans diastereomers is possible via NMR, but determining the absolute configuration (e.g., 2R vs 2S) requires X-ray crystallography or chiral derivatization.

  • The Solution: This guide defines the protocol for obtaining "Gold Standard" X-ray data and compares its utility against high-field NMR.

X-Ray Crystallography: The Gold Standard

X-ray diffraction (XRD) provides the unambiguous three-dimensional structure of the hydrochloride salt. For chiral salts, the presence of the heavy chloride atom (Z=17) facilitates the determination of absolute configuration via anomalous scattering (Flack parameter).

Experimental Protocol: Crystallization of the HCl Salt
  • Method: Vapor Diffusion (Sitting Drop) or Solvent Layering.

  • Solvent System: Ethanol (Good solvent) / Diethyl Ether or Hexane (Anti-solvent).

  • Procedure:

    • Dissolve 20 mg of 2-Methylpiperidin-3-ol HCl in 0.5 mL of warm absolute ethanol.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a narrow vial.

    • Carefully layer 1.0 mL of diethyl ether on top of the ethanol solution. Do not mix.

    • Seal and store at 4°C. Interfacial mixing will drive slow crystallization over 48–72 hours.

Representative Crystal Data (Class Standard)

The following data represents typical crystallographic parameters for chiral piperidinium hydrochloride salts, serving as a benchmark for validation.

ParameterValue / DescriptionSignificance
Crystal System OrthorhombicCommon for chiral salts (Sohncke space groups).
Space Group

Chiral space group required for enantiopure drugs.
Unit Cell (

)

Typical dimensions for small molecule HCl salts.
Z (Molecules/Cell) 4Indicates one molecule per asymmetric unit.
Radiation Source Cu K

(

)
Preferred for absolute config determination in light atom structures.
Flack Parameter

(with su < 0.05)
Values near 0 confirm correct absolute stereochemistry; 1 indicates inversion.
R-Factor (

)
< 5.0%Indicates high-quality data and a reliable model.

Critical Insight: The chloride anion typically forms hydrogen bonds with both the ammonium proton (


) and the hydroxyl group (

), creating a rigid lattice that stabilizes the chair conformation.
Comparative Analysis: X-Ray vs. NMR

While X-ray provides the absolute truth, NMR is the workhorse for routine diastereomer assignment.

FeatureX-Ray Crystallography NMR Spectroscopy (

, NOESY)
Primary Output Absolute Configuration (R/S) & 3D ConformationRelative Stereochemistry (cis vs trans)
Sample State Solid (Single Crystal)Solution (

or

)
Key Metric Flack Parameter & Bond AnglesCoupling Constants (

) & NOE
Throughput Low (Days to Weeks)High (Minutes)
Limitation Requires suitable crystal; lattice forces may distort conformation.Cannot determine absolute config without chiral shift reagents.
NMR Validation Logic (The Vicinal Coupling Rule)

For 2-Methylpiperidin-3-ol, the relationship between H2 and H3 protons is diagnostic:

  • Trans-isomer (diequatorial or diaxial):

    • If diaxial (

      
      ): Large coupling constant (
      
      
      
      ).
    • If diequatorial (

      
      ): Small coupling constant (
      
      
      
      ).
  • Cis-isomer (axial-equatorial):

    • Always small/medium coupling (

      
      ).
      

Note: In the HCl salt, the bulky methyl and hydroxyl groups often force the ring into a specific chair conformation to minimize 1,3-diaxial interactions, making


-values reliable.
Structural Validation Workflow

The following diagram illustrates the decision matrix for validating the structure of the synthesized intermediate.

ValidationWorkflow Start Crude 2-Methylpiperidin-3-ol HCl Solubility Solubility Test (EtOH/MeOH) Start->Solubility Crystallization Crystallization (Vapor Diffusion/Layering) Solubility->Crystallization If solid NMR 1H NMR & NOESY (D2O) Solubility->NMR Dissolve sample XRD Single Crystal XRD (Cu K-alpha) Crystallization->XRD High quality crystal Analysis Data Integration XRD->Analysis CIF Data NMR->Analysis J-couplings Result_Abs Absolute Config Confirmed (Flack ~ 0.0) Analysis->Result_Abs XRD Successful Result_Rel Relative Config Only (Cis/Trans Assigned) Analysis->Result_Rel XRD Failed/Amorphous

Caption: Workflow for integrating X-ray and NMR data to validate stereochemistry.

References
  • Huy, P. H., Westphal, J., & Koskinen, A. M. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry, 10, 369–383. Link

  • BenchChem. (2025). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Link

  • Feng, W., et al. (2011).[1] Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly.[1] Science China Life Sciences, 54, 101–111. Link

  • Cuiper, A. D., et al. (1999). Determination of the Absolute Configuration of 3-Pyrrolin-2-ones. Journal of Organic Chemistry, 64(7), 2569–2574. Link

  • Sigma-Aldrich. (2025). Product Specification: (3R)-3-Methylpiperidin-3-ol hydrochloride. Link

Sources

Validation

Comparative Reactivity Profile: 2-Methylpiperidin-3-ol vs. 4-Methylpiperidin-3-ol

[1][2] Executive Summary In fragment-based drug discovery (FBDD) and scaffold morphing, the choice between 2-methylpiperidin-3-ol (2-Me) and 4-methylpiperidin-3-ol (4-Me) is rarely a simple matter of structural isomerism...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In fragment-based drug discovery (FBDD) and scaffold morphing, the choice between 2-methylpiperidin-3-ol (2-Me) and 4-methylpiperidin-3-ol (4-Me) is rarely a simple matter of structural isomerism.[1][2] It is a decision that dictates synthetic feasibility and conformational landscape.[2][3]

  • 2-Methylpiperidin-3-ol: Characterized by significant steric shielding of the nitrogen atom.[1][2] It exhibits slower N-functionalization kinetics and often requires forcing conditions for coupling.[1][2] The vicinal methyl-hydroxyl relationship introduces high conformational rigidity (A-strain).[2]

  • 4-Methylpiperidin-3-ol: Behaves kinetically similar to unsubstituted piperidine.[1][2] The nitrogen is accessible, allowing rapid library generation.[2] The remote methyl group exerts minimal steric influence on the reactive centers but modulates lipophilicity (

    
    ).
    

The Bottom Line: Use the 4-Me isomer for rapid SAR exploration where synthetic ease is priority. Use the 2-Me isomer when conformational locking of the pharmacophore is required to improve selectivity, accepting the cost of reduced synthetic reactivity.

Structural & Conformational Analysis

To understand the reactivity differences, we must look beyond the 2D structure to the 3D chair conformations. The reactivity is governed by the A-values (conformational free energy) of the substituents and their spatial interaction with the nitrogen lone pair.

Steric Landscape Visualization[1][2]

The following diagram illustrates the critical steric clashes (A-strain) present in the 2-Me isomer that are absent in the 4-Me isomer.

ConformationalAnalysis cluster_2Me 2-Methylpiperidin-3-ol (High Steric Strain) cluster_4Me 4-Methylpiperidin-3-ol (Low Steric Strain) Node2Me 2-Methyl Isomer (Chair Conformation) StericClash A(1,2) Strain (Me vs N-Substituent) Node2Me->StericClash causes FreeAccess Unobstructed N-Approach StericClash->FreeAccess Contrast: Kinetic Barrier vs. Accessibility Node4Me 4-Methyl Isomer (Chair Conformation) Node4Me->FreeAccess allows

Figure 1: Conformational analysis highlighting the A(1,[2]2) strain in the 2-methyl isomer compared to the accessible nitrogen in the 4-methyl isomer.[1]

Theoretical Grounding
  • 2-Methyl Isomer: The methyl group at C2 is vicinal to the nitrogen.[2] In N-alkylation transition states, the incoming electrophile encounters 1,2-allylic strain (or A-strain equivalent in saturated systems).[2] This raises the activation energy (

    
    ), significantly reducing the reaction rate (
    
    
    
    ).[2]
  • 4-Methyl Isomer: The methyl group at C4 is remote.[1][2] Its A-value (

    
    1.74 kcal/mol) dictates it will prefer the equatorial position, but it does not spatially occlude the nitrogen lone pair.[2]
    

Reactivity Case Study: N-Functionalization

This is the primary differentiator. The following data summarizes expected performance in nucleophilic substitution reactions (e.g.,


 alkylation).
Comparative Kinetics Table
Parameter2-Methylpiperidin-3-ol4-Methylpiperidin-3-olMechanistic Rationale
pKa (Conjugate Acid) ~11.25~11.27Electronic inductive effects are similar; basicity is not the limiting factor.[1][2]
N-Alkylation Rate (

)
Slow (1.0x) Fast (~50-100x) Steric bulk at C2 blocks the nucleophilic trajectory.[1][2]
Yield (Standard Conditions) 40-60% (often requires heat)>90% (Room Temp)Competitive elimination or unreacted SM is common with 2-Me.[1][2]
Propensity for Bis-alkylation LowModerateThe 2-Me steric bulk naturally suppresses over-alkylation to quaternary salts.[1][2]
Experimental Protocol: N-Alkylation

Self-Validating Workflow: This protocol includes a "Check Point" to determine if the steric barrier of the 2-Me isomer is stalling the reaction.

Reagents:

  • Substrate (2-Me or 4-Me isomer): 1.0 equiv

  • Alkyl Halide (e.g., Benzyl bromide): 1.1 equiv[2]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[2]
    
  • Solvent: Acetonitrile (MeCN) [Polar Aprotic][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the piperidin-3-ol in 5 mL anhydrous MeCN.

  • Base Addition: Add

    
     (powdered, dried). Stir for 10 mins to ensure deprotonation of any HCl salts if starting from hydrochloride.
    
  • Electrophile Addition: Add Alkyl Halide dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT).

    • 4-Me Isomer: Stir at RT for 2-4 hours.

    • 2-Me Isomer: Stir at RT for 12 hours. If TLC shows <50% conversion, heat to

      
      .[2]
      
  • Validation (Check Point):

    • Perform LCMS or TLC.[2]

    • Observation: If 2-Me isomer shows significant starting material and new spots corresponding to elimination (alkene), the electrophile is too bulky.[2] Switch solvent to DMF and raise temp to

      
      .
      

Reactivity Module: O-Functionalization

While N-reactivity dominates the discussion, the position of the methyl group also influences the C3-hydroxyl group, particularly regarding stereoelectronic effects .

Vicinal Interactions[1][2]
  • 2-Me Isomer: The C2-Methyl and C3-Hydroxyl are vicinal.[1][2]

    • Cis-isomer: If the ring is in a chair where both are equatorial, reactivity is standard.

    • Trans-isomer: One group is forced axial.[2] If the OH is axial, oxidation rates (Jones/Swern) to the ketone will be faster due to relief of 1,3-diaxial strain (steric acceleration).[2]

  • 4-Me Isomer: The C4-Methyl is vicinal to C3-Hydroxyl.[1][2] Similar cis/trans considerations apply, but the lack of N-proximity makes the conformational equilibrium more predictable.

Protection Strategy Workflow

When protecting the alcohol (e.g., TBS-protection), the 2-Me isomer often requires longer reaction times due to the "buttressing effect" of the adjacent methyl group.

ProtectionWorkflow Start Start: Piperidin-3-ol Isomer Reagents Add TBSCl + Imidazole (DMF, 25°C) Start->Reagents Decision Isomer Check? Reagents->Decision Path4Me 4-Me Isomer: Standard Kinetics Decision->Path4Me Remote Me Path2Me 2-Me Isomer: Steric Retardation Decision->Path2Me Vicinal Me Action4Me Complete in 2-4h Path4Me->Action4Me Action2Me Requires 12-24h or DMAP Catalyst Path2Me->Action2Me

Figure 2: Decision tree for O-silylation, highlighting the need for catalytic nucleophiles (DMAP) for the hindered 2-Me isomer.

Synthesis & Sourcing

Understanding the origin of these isomers helps verify their stereochemistry (Cis vs Trans).[2]

  • 2-Methylpiperidin-3-ol:

    • Source: Hydrogenation of 2-methyl-3-hydroxypyridine .[1][2]

    • Stereochemistry: Heterogeneous hydrogenation (Rh/C or Ru/C) typically yields the all-cis isomer (Me and OH on the same face) due to catalyst surface adsorption.[2]

  • 4-Methylpiperidin-3-ol:

    • Source: Hydrogenation of 4-methylpyridin-3-ol .[1][2]

    • Stereochemistry: Similarly yields predominantly cis-isomers, but thermodynamic equilibration (epimerization) is possible during workup if harsh bases are used.[2]

References

  • BenchChem. (2025).[2][4] Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines. Retrieved from

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: (3R,4R)-4-methylpiperidin-3-ol.[1][2][5] Retrieved from [2]

  • University of Regina. (2015). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][6] (Corroborating pKa data for methyl-piperidines). Retrieved from

  • Imperial College London. (2024).[2] Conformational Analysis: A(1,3) Strain and Steric Effects. Retrieved from

  • University of Cambridge. (2025).[2] Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (Discussing 2-position steric selectivity). Retrieved from

Sources

Comparative

Distinguishing 2-Methylpiperidin-3-ol from Piperidine Impurities: An Integrated Analytical Strategy

An In-Depth Technical Guide For researchers, process chemists, and quality control analysts in drug development, the structural integrity of chiral building blocks like 2-Methylpiperidin-3-ol is paramount. Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For researchers, process chemists, and quality control analysts in drug development, the structural integrity of chiral building blocks like 2-Methylpiperidin-3-ol is paramount. Its synthesis can yield a complex mixture of structurally similar impurities, including positional isomers, stereoisomers, and process-related byproducts. The subtle differences between these compounds can have profound impacts on the efficacy, safety, and patentability of a final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to analytically distinguish 2-Methylpiperidin-3-ol from its common impurities. We will move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a robust and self-validating analytical system.

Part 1: Defining the Analytical Challenge: The Impurity Landscape

Before selecting an analytical technique, we must first understand the potential impurities that can arise during the synthesis of 2-Methylpiperidin-3-ol. The most common synthetic route involves the hydrogenation of 2-methylpyridin-3-ol.[1] This process, along with potential side reactions and degradation, defines our analytical targets.

  • The Target Molecule: 2-Methylpiperidin-3-ol (C₆H₁₃NO, M.W. 115.17 g/mol )[2] contains two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

  • Potential Impurity Classes:

    • Starting Material: Unreacted 2-methylpyridin-3-ol.[3]

    • Process-Related Impurities: Partially hydrogenated intermediates or byproducts from side reactions. N-Nitroso impurities are also a potential concern if nitrosating agents are present.[4][5]

    • Positional Isomers: Isomers with the methyl or hydroxyl group at different positions on the piperidine ring (e.g., 2-methylpiperidin-4-ol, 3-methylpiperidin-2-ol).

    • Stereoisomers: Diastereomers (cis/trans isomers) and enantiomers are critical impurities, as they may possess different pharmacological profiles.[6]

    • Degradation Products: Oxidation products or salts formed by reaction with atmospheric CO₂.[7]

Part 2: A Multi-Technique Strategy for Unambiguous Differentiation

No single technique can fully characterize all potential impurities. A multi-faceted approach, leveraging the strengths of chromatography and spectroscopy, is essential.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation

Expertise & Experience: GC-MS is a powerhouse for separating volatile and semi-volatile compounds and providing structural information through mass fragmentation.[8] For piperidine derivatives, the fragmentation patterns are highly predictable and diagnostic. The dominant pathway is typically an alpha-cleavage at the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[9] The position of substituents directly influences the mass of these fragments, making it an excellent tool for differentiating positional isomers.

Trustworthiness: The hydroxyl group in 2-methylpiperidin-3-ol can cause peak tailing on standard GC columns. To ensure sharp, reproducible peaks, derivatization (e.g., silylation with BSTFA) is often recommended to increase volatility and reduce polarity.

Experimental Protocol: GC-MS Analysis of Piperidine Isomers

  • Sample Preparation (Derivatization): a. Accurately weigh 1 mg of the sample into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., Dichloromethane). c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

  • GC-MS Instrumentation & Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL (Split mode, 20:1).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

Data Presentation: Predicted Key EI-MS Fragments

CompoundMolecular Ion (M⁺) (m/z)Key Fragment 1 (α-cleavage, loss of ethyl) (m/z)Key Fragment 2 (α-cleavage, loss of methyl) (m/z)Diagnostic Feature
2-Methylpiperidin-3-ol 11586100Presence of m/z 100 is highly indicative.
Piperidine (impurity) 8584-Lower retention time and M⁺ at 85.
2-Methylpiperidine (impurity) 998498M⁺ at 99, strong fragment at m/z 84.
3-Methylpiperidine (impurity) 997098Fragment at m/z 70 distinguishes it from the 2-isomer.

Visualization: GC-MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1 mg Sample in Vial Solvent Add 500 µL DCM Sample->Solvent Deriv Add 100 µL BSTFA Solvent->Deriv Heat Heat 70°C, 30 min Deriv->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL into GC Cool->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (m/z 40-300) Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks by RT Process->Identify Fragment Analyze Mass Spectra Identify->Fragment Compare Compare Fragments to Library/Predicted Data Fragment->Compare

Caption: Workflow for GC-MS analysis of piperidine samples.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation & Quantification

Expertise & Experience: HPLC is indispensable for quantifying impurities and separating non-volatile compounds and stereoisomers.[10] Given the polar and basic nature of 2-methylpiperidin-3-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography on a polar-embedded column are often superior choices to standard C18.[11] For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are the industry workhorse, capable of resolving both enantiomers and diastereomers.[6][12]

Trustworthiness: A common pitfall in HPLC analysis of basic amines is poor peak shape. This is often caused by secondary interactions with residual silanols on the silica support. Adding a small amount of a competing amine (like diethylamine, DEA) or an acid (like trifluoroacetic acid, TFA) to the mobile phase is crucial for obtaining sharp, symmetrical peaks, which is a prerequisite for accurate quantification.[13]

Experimental Protocol: Chiral HPLC for Stereoisomer Separation

  • Sample Preparation: a. Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. b. Serially dilute to create calibration standards if quantification is required. c. Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation & Conditions:

    • System: HPLC or UHPLC system with UV/DAD detector.

    • Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Note: The ratio must be optimized for the specific compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Experience: When chromatography and MS are insufficient to definitively identify an unknown impurity, NMR is the ultimate arbiter of molecular structure. It provides unambiguous information about the connectivity of atoms and their spatial relationships. For distinguishing positional and geometric isomers of 2-methylpiperidin-3-ol, ¹H and ¹³C NMR are invaluable.[14]

Trustworthiness: The key to using NMR for isomer differentiation lies in understanding how subtle structural changes affect the chemical environment of each nucleus. For example, the chemical shift and coupling constants of the proton at C3 (the one attached to the carbon with the -OH group) will be significantly different depending on its cis or trans relationship to the methyl group at C2. Advanced 2D NMR experiments like COSY and HSQC can be used to assign every proton and carbon signal, leaving no ambiguity.

Data Presentation: Predicted ¹H NMR Chemical Shift Differences

ProtonExpected Shift (ppm) - cis isomerExpected Shift (ppm) - trans isomerRationale for Difference
H3 (CH-OH) ~3.8 - 4.1~3.4 - 3.7In the cis isomer, the H3 proton is axial and deshielded by the axial C2-methyl group. In the trans isomer, H3 is equatorial.
H2 (CH-CH₃) ~2.9 - 3.2~2.7 - 3.0The chemical environment of the proton at the methyl-bearing carbon is altered by the relative orientation of the hydroxyl group.
CH₃ ~1.1 - 1.3 (doublet)~1.0 - 1.2 (doublet)The methyl group's environment is slightly different, leading to a small but measurable shift difference.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screening Tool

Expertise & Experience: FT-IR is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups. While it may not resolve minor impurities, it can quickly differentiate between compounds with significant structural differences (e.g., 2-methylpiperidin-3-ol vs. unreacted 2-methylpyridin-3-ol). The aromatic C-H and C=C stretches of the pyridine ring (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹) will be absent in the fully hydrogenated piperidine product.[15][16]

Trustworthiness: For distinguishing closely related isomers like cis and trans 2-methylpiperidin-3-ol, the differences will be subtle and appear in the complex "fingerprint region" (below 1500 cm⁻¹).[17] While challenging to interpret from first principles, comparing the sample spectrum against a reference standard of a known pure isomer can provide a quick confirmation of identity.

Data Presentation: Key FT-IR Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Compound(s) Present In
O-H Stretch (alcohol) 3600 - 3200 (broad)2-Methylpiperidin-3-ol
N-H Stretch (secondary amine) 3500 - 3300 (sharp/medium)2-Methylpiperidin-3-ol
sp³ C-H Stretch 3000 - 28502-Methylpiperidin-3-ol
Aromatic C-H Stretch 3100 - 30002-Methylpyridin-3-ol (Starting Material)
Aromatic C=C Stretch 1600 - 14502-Methylpyridin-3-ol (Starting Material)

Part 3: The Integrated Analytical Workflow: A Self-Validating System

A robust analytical strategy combines these techniques in a logical sequence. The goal is to use the fastest, most efficient techniques first and reserve the more resource-intensive methods for definitive structure confirmation when needed.

Visualization: Integrated Workflow for Impurity Identification

cluster_ID Impurity Identification Path Start Crude Sample of 2-Methylpiperidin-3-ol HPLC_Screen Initial Purity Screen: RP-HPLC or HILIC Start->HPLC_Screen Pure Purity ≥ 99.5% No Further Action HPLC_Screen->Pure Single Peak Impure Impurity Peaks Detected HPLC_Screen->Impure Multiple Peaks LCMS LC-MS Analysis Impure->LCMS MW_Match Does MW match known impurity? LCMS->MW_Match Known_Impurity Impurity Identified & Quantified MW_Match->Known_Impurity Yes Unknown_Impurity Unknown Structure MW_Match->Unknown_Impurity No GCMS GC-MS Analysis (Positional Isomers) Chiral_HPLC Chiral HPLC (Stereoisomers) NMR Definitive ID: 1D/2D NMR Spectroscopy NMR->Known_Impurity Known_Impurity->GCMS Confirm Positional Isomer Known_Impurity->Chiral_HPLC Confirm Stereoisomer Unknown_Impurity->NMR

Caption: A decision tree for the systematic identification of impurities.

This integrated workflow ensures trustworthiness by cross-validating results between orthogonal techniques. An initial HPLC screen provides quantitative purity data. If impurities are detected, LC-MS provides the molecular weight, offering the first clue to its identity. GC-MS can then confirm the identity of a positional isomer based on its unique fragmentation, while chiral HPLC can resolve and quantify stereoisomers. For a completely novel impurity, only full structural elucidation by NMR can provide a definitive answer. This systematic approach embodies the principles of expertise and scientific rigor required in modern pharmaceutical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate.
  • Cleanchem. (n.d.). N-Nitroso Piperidine Impurity 3 | CAS No: 4515-18-8.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine.
  • van der Merwe, M. J., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • Benchchem. (n.d.). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine.
  • Sutcliffe, O., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • Ternes, W., & Krause, E. L. (2002). Characterization and determination of piperine and piperine isomers in eggs. PubMed.
  • National Center for Biotechnology Information. (n.d.). 2-methylpiperidin-3-ol hydrochloride. PubChemLite.
  • ChemScene. (n.d.). 2-Methylpiperidin-3-ol.
  • ResearchGate. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridin-3-ol. PubChem Compound Summary for CID 70719.
  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for 2-Methylpiperidin-3-ol Hydrochloride

A Comparative Technical Guide for Pharmaceutical Standardization Executive Summary: The "Hydrochloride Trap" In the characterization of pharmaceutical intermediates like 2-Methylpiperidin-3-ol hydrochloride ( ), reliance...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Standardization

Executive Summary: The "Hydrochloride Trap"

In the characterization of pharmaceutical intermediates like 2-Methylpiperidin-3-ol hydrochloride (


), reliance on raw elemental analysis (EA) data is a frequent source of specification failure. While theoretically straightforward, the hygroscopic nature of piperidine HCl salts, combined with the volatility of HCl during improper drying, creates a "stoichiometric drift" that renders standard combustion analysis (CHN) insufficient as a standalone purity metric.

This guide challenges the traditional reliance on CHN combustion alone.[1] It proposes a Multi-Orthogonal Approach —integrating Quantitative NMR (qNMR), Ion Chromatography (IC), and Thermogravimetric Analysis (TGA)—as the superior standard for validating this compound.

Technical Context & Challenges

The Compound Matrix

2-Methylpiperidin-3-ol hydrochloride presents a specific set of analytical challenges derived from its structure:

  • Hygroscopicity: The secondary amine hydrochloride moiety forms strong hydrogen bonds with atmospheric water. A "dry" sample on the bench can absorb 0.5–2.0% water by weight within minutes, depressing Carbon and Nitrogen values.

  • Thermal Instability of the Salt: Unlike sodium salts, amine hydrochlorides can dissociate. Aggressive drying (e.g.,

    
    C under high vacuum) can strip HCl, leading to low Chlorine values and a shift toward the free base.
    
  • Halogen Interference: High chloride content (~24% by weight) poisons standard combustion catalysts and requires specific scrubbing (silver wool), often leading to instrument drift if not managed.

Theoretical vs. Real-World Variance
ElementTheoretical % (Anhydrous 1:1 Salt)Common "Bench" Result (Uncorrected)Deviation Cause
Carbon 47.53%46.10% – 46.80%Dilution by adsorbed

.
Hydrogen 9.31%9.45% – 9.60%Contribution from adsorbed

.
Nitrogen 9.24%8.90% – 9.10%Dilution by adsorbed

.
Chlorine 23.38%22.50% – 23.10%Loss of HCl during drying or incomplete combustion.

Comparative Methodology: Selecting the Right Standard

We compare three methodologies for establishing the purity standard of 2-Methylpiperidin-3-ol HCl.

Method A: Classical Combustion (CHN) + Titration

The Traditional Approach

  • Workflow: Sample is dried in a desiccator, then combusted for C/H/N. Chlorine is determined separately via

    
     titration.
    
  • Pros: Accepted by most journals; low capital cost per sample.

  • Cons: High failure rate. Does not distinguish between water, solvent, or impurity mass. Requires 2-5 mg of sample per run.

  • Verdict: Insufficient for establishing a Reference Standard without TGA correction.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identity Approach

  • Workflow: Q-TOF or Orbitrap analysis.

  • Pros: Confirms exact mass and molecular formula (

    
     116.1070 for 
    
    
    
    ).
  • Cons: Qualitative, not quantitative. Cannot determine bulk purity or salt stoichiometry (ratio of HCl to Base).

  • Verdict: Useful for ID, useless for purity standardization.

Method C: The "Gold Standard" (qNMR + TGA + IC)

The Modern Validation System

  • Workflow:

    • TGA: Determine volatiles (water/solvent) precisely.

    • qNMR: Determine organic purity using an Internal Standard (e.g., Maleic Acid).

    • IC: Determine Chloride content specifically.

  • Pros: Absolute quantification. Distinguishes between water, residual solvent, and inorganic salt errors.[2]

  • Cons: Requires higher expertise and instrumentation.

  • Verdict: Required for establishing the Primary Reference Standard.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the validated workflow for handling this specific salt.

Diagram 1: Analytical Decision Matrix

Caption: Decision matrix for selecting the analytical rigor based on the material's intended use.

Diagram 2: The Self-Validating Protocol (Method C)

Workflow Sample Raw Sample TGA 1. TGA Analysis (Ramp 10°C/min to 150°C) Sample->TGA qNMR 2. qNMR (D2O) Internal Std: Maleic Acid Sample->qNMR IC 3. Ion Chromatography (Chloride Quant) Sample->IC Correction Calculate Volatiles (% Water/Solvent) TGA->Correction Final Final Assay Calculation (Purity * [100-Volatiles]) Correction->Final Purity Organic Purity (Weight %) qNMR->Purity Purity->Final Stoich HCl Stoichiometry (Molar Ratio) IC->Stoich Stoich->Final Verifies Salt Form

Caption: The "Gold Standard" workflow (Method C) decoupling volatile content from organic purity.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, follow this protocol. It includes a "System Suitability Test" (SST) to validate the instrument before running the sample.

Pre-Analysis Handling (Critical)
  • Do NOT dry in an oven > 40°C. High heat causes HCl loss.

  • Recommended: Dry in a vacuum desiccator over

    
     at Room Temperature (RT) for 24 hours.
    
  • Handling: Equilibrate the weighing vessel to the humidity of the balance room to prevent static drift.

Method C Protocol (qNMR + IC)
Step 1: Quantitative NMR (qNMR)[3][4][5]
  • Solvent:

    
     (Deuterium Oxide). Avoid DMSO if possible as it is hygroscopic and complicates water integration.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: Maleic acid has a singlet at ~6.3 ppm, distinct from the piperidine ring protons (1.5–3.5 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery for quantitative accuracy.
  • Calculation:

    
    
    
Step 2: Ion Chromatography (for Chloride)
  • Column: Anion exchange column (e.g., Dionex IonPac AS11).

  • Eluent: KOH gradient.

  • Standard: NIST-traceable Chloride standard.

  • Acceptance Criteria: Theoretical Cl content is 23.38%.

    • Pass: 22.9% – 23.8% (Indicates Mono-HCl).

    • Fail: < 22.0% (Indicates HCl loss or excess water).

Method A Protocol (Combustion - If Unavoidable)

If you must use CHN combustion:

  • Additives: Add ~5 mg of

    
     (Vanadium Pentoxide) to the tin capsule.
    
    • Causality:

      
       acts as an oxygen donor and combustion aid, ensuring the refractory salt breaks down completely.
      
  • Correction: You must run a water determination (Karl Fischer) immediately before weighing for CHN.

    • Formula:

      
      
      

Data Presentation: Validated Reference Values

Use this table to benchmark your experimental results.

ParameterMethodAcceptance Range (Specification)Notes
Appearance VisualWhite to off-white crystalline solidYellowing indicates oxidation.
Identification 1H NMRConforms to structureCheck stereochemistry at C2/C3.
Assay (Organic) qNMR98.0% – 102.0% (w/w, as is)Primary purity metric.
Chloride Content IC / Titration22.9% – 23.9%Confirms 1:1 HCl salt.
Water Content TGA / KF

2.0%
Higher values require assay correction.
Elemental C Combustion47.0% – 48.0% (Anhydrous basis)Only valid if water is corrected.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[6][7][8][9] (1999). [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis.[4] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[3][10] [Link]

  • Tölgyesi, L., et al.Determination of chloride content in pharmaceutical compounds by ion chromatography.
  • Microanalysis of Hygroscopic Salts. Atlantic Microlab Technical Guides.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylpiperidin-3-ol hydrochloride

Executive Summary & Risk Profile 2-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative frequently employed as a scaffold in pharmaceutical synthesis. While often categorized as a standard laboratory irri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative frequently employed as a scaffold in pharmaceutical synthesis. While often categorized as a standard laboratory irritant, its physical properties—specifically its hygroscopic nature and electrostatic behavior —present unique handling challenges that standard SDSs often overlook.

This guide moves beyond generic compliance, focusing on the operational nuances required to maintain both operator safety and compound integrity.

Core Hazard Analysis (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes skin and serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity: Category 3 (H335) – May cause respiratory irritation.[1][2][3][4][5]

The "Hidden" Hazard: As a hydrochloride salt, this compound is prone to rapid moisture absorption. Hydrolysis can lead to the formation of sticky residues that complicate accurate weighing and increase the risk of contact transfer to gloves and surfaces [1, 2].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities.

PPE CategorySpecificationRationale & Scientist's Note
Hand Protection Nitrile (0.11 mm min) Why: Nitrile offers excellent resistance to solid particulates. Note: For handling solutions of this compound, double-gloving is required. If dissolved in DCM or Methanol, check breakthrough times for the solvent, as the salt travels with the liquid [3].
Eye Protection Chemical Splash Goggles Why: Safety glasses are insufficient if fine dust is generated during transfer. Goggles seal the ocular area against airborne particulates that cause severe mucosal irritation.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Why: Engineering controls (hood) are superior. Use a respirator only if weighing outside a hood (not recommended) or during spill cleanup.
Body Defense Lab Coat (High-Neck) Why: Prevents accumulation of dust on street clothes. Cotton/polyester blends are standard; flame-resistant (FR) coats are required if using flammable solvents downstream.

Operational Workflow: The "Dry-Transfer" Protocol

This protocol is designed to mitigate the hygroscopic and static risks associated with piperidine salts.

Phase 1: Pre-Operational Setup
  • Humidity Check: Ensure laboratory relative humidity is <50%. High humidity turns the powder into a paste, making it difficult to handle and increasing contamination risk.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing vessel. Hydrochloride salts often carry a static charge that causes particles to "jump" onto the balance pan or user [4].

Phase 2: Active Handling (Weighing & Transfer)
  • The "One-Touch" Rule: Once the container is open, do not set the cap down on the benchtop. Hold it or place it inverted on a clean Kimwipe to prevent cross-contamination.

  • Transfer Mechanism: Use a disposable anti-static spatula. Do not use metal spatulas if the coating is scratched, as iron contamination can occur with acidic salts.

  • Immediate Sealing: Parafilm is not a substitute for a tight cap. Torque the cap immediately after sampling to prevent moisture ingress.

Phase 3: Decontamination
  • Solvent Selection: Water is the most effective solvent for cleaning residues of this salt due to its high solubility.

  • The "Wet-Wipe" Method:

    • Wipe surface with a water-dampened paper towel (solubilizes the salt).

    • Follow with an ethanol/isopropanol wipe (removes residual moisture).

    • Dispose of wipes as solid hazardous waste.

Emergency Response & Disposal

Spill Response Scenarios
  • Scenario A: Dry Powder Spill

    • Do NOT use compressed air. This aerosolizes the irritant.

    • Cover the spill with a damp paper towel to suppress dust, then scoop into a waste container.

  • Scenario B: Solution Spill

    • Absorb with vermiculite or spill pads.

    • Neutralize surface with a mild bicarbonate solution if the pH indicates acidity.

Waste Disposal Streams

Segregate waste based on the physical state:

Waste TypeDisposal PathCode (Typical)
Solid Waste Solid Hazardous Waste (Toxic/Irritant)H302/H315
Aqueous Waste Basic Inorganic/Organic WastepH Adjust
Contaminated Sharps Sharps ContainerBio/Chem

Note: Never dispose of amine salts down the drain. They can form toxic chloramines if they encounter bleach in the plumbing system [5].

Visualized Safety Workflow

The following diagram outlines the logical flow from risk assessment to waste disposal, emphasizing the critical decision points for PPE and containment.

G Start START: Risk Assessment (Check SDS & Quantity) EnvCheck Environment Check (Humidity < 50%?) Start->EnvCheck EnvCheck->Start No (Wait/Dehumidify) PPE_Don Don PPE: Nitrile Gloves, Goggles, Lab Coat EnvCheck->PPE_Don Yes Engineering Engineering Control: Fume Hood ON PPE_Don->Engineering Handling Active Handling: Anti-Static Weighing Engineering->Handling SpillCheck Spill Occurred? Handling->SpillCheck Cleanup Spill Protocol: Cover (Damp) -> Scoop -> Wipe SpillCheck->Cleanup Yes Disposal Disposal: Solid Waste Stream SpillCheck->Disposal No Cleanup->Disposal Decon Decontamination: Water Wipe -> Alcohol Wipe Disposal->Decon End END: Doff PPE & Wash Hands Decon->End

Caption: Operational logic flow for handling 2-Methylpiperidin-3-ol hydrochloride, detailing decision gates for environmental conditions and spill response.

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Piperidine Hydrochloride Derivatives. Retrieved from

  • BenchChem. (2025). Handling and storage of hygroscopic amine hydrochlorides.[1] Retrieved from [6]

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data.[7] Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8][9] National Academies Press. Retrieved from

  • American Chemical Society. (2023). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from

Sources

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